molecular formula C19H32N2O5 B1258413 BW 245C CAS No. 78420-14-1

BW 245C

Cat. No.: B1258413
CAS No.: 78420-14-1
M. Wt: 368.5 g/mol
InChI Key: ZIDQIOZJEJFMOH-HOTGVXAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BW 245C, also known as BW 245C, is a useful research compound. Its molecular formula is C19H32N2O5 and its molecular weight is 368.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality BW 245C suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BW 245C including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78420-14-1

Molecular Formula

C19H32N2O5

Molecular Weight

368.5 g/mol

IUPAC Name

7-[(4S)-3-[(3S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxoimidazolidin-4-yl]heptanoic acid

InChI

InChI=1S/C19H32N2O5/c22-16(14-8-4-3-5-9-14)12-13-21-15(18(25)20-19(21)26)10-6-1-2-7-11-17(23)24/h14-16,22H,1-13H2,(H,23,24)(H,20,25,26)/t15-,16-/m0/s1

InChI Key

ZIDQIOZJEJFMOH-HOTGVXAUSA-N

SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Isomeric SMILES

C1CCC(CC1)[C@H](CCN2[C@H](C(=O)NC2=O)CCCCCCC(=O)O)O

Canonical SMILES

C1CCC(CC1)C(CCN2C(C(=O)NC2=O)CCCCCCC(=O)O)O

Synonyms

245C77
5-(6-carboxyhexyl)-1-(3-cyclohexyl-3-hydroxypropyl)hydantoin
BW 245C
BW 245C, (R*,S*)-(+-)
BW-245C

Origin of Product

United States

Foundational & Exploratory

Technical Deep Dive: BW 245C Mechanism of Action

Author: BenchChem Technical Support Team. Date: February 2026

Target: Prostaglandin D2 Receptor 1 (DP1) Compound Class: Hydantoin Prostaglandin Analogue

Executive Summary

BW 245C is a synthetic hydantoin derivative that functions as a highly selective and potent agonist for the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both the DP1 and the DP2 (CRTH2) receptors, BW 245C discriminates effectively between these subtypes. It exhibits high affinity for DP1 while showing negligible activity at DP2, making it the "gold standard" pharmacological tool for isolating DP1-mediated biological responses.

Its primary mechanism involves the activation of the Gs-protein coupled signaling cascade , leading to the accumulation of intracellular cyclic AMP (cAMP). This molecular event drives its downstream physiological effects: inhibition of platelet aggregation, systemic vasodilation, and reduction of intraocular pressure (IOP).

Chemical Identity:

  • IUPAC Name: 7-[3-(3-cyclohexyl-3-hydroxypropyl)-2,5-dioxoimidazolidin-4-yl]heptanoic acid[2]

  • Molecular Formula: C19H32N2O5[2][3]

  • CAS Number: 72814-32-5[3]

Molecular Pharmacology & Selectivity

The utility of BW 245C lies in its ability to dissect the complex pharmacology of PGD2. PGD2 is promiscuous; however, BW 245C locks onto the DP1 receptor with high specificity.

Receptor Binding Profile

Quantitative analysis reveals that BW 245C binds to DP1 with nanomolar affinity. Crucially, it does not displace PGD2 from the DP2 (CRTH2) receptor even at high micromolar concentrations.

Receptor TargetAffinity / PotencyInteraction TypePhysiological Outcome
DP1 (PTGDR) Ki ≈ 0.9 nM Full Agonist Vasodilation, Platelet Inhibition
DP2 (CRTH2) Ki > 10,000 nMInactiveChemotaxis (Not triggered by BW 245C)
EP2 Low PotencyPartial AgonistMinor cross-reactivity at high doses
EP4 Low PotencyPartial AgonistMinor cross-reactivity at high doses

Data synthesized from radioligand binding assays and functional cAMP readouts [1, 2].[4][5]

Structural Basis of Activation

Recent cryo-EM studies of the DP1 receptor complexed with BW 245C reveal that the ligand occupies the orthosteric binding pocket but engages distinct sub-pockets compared to PGD2. The hydantoin core mimics the cyclopentane ring of PGD2, stabilizing the receptor in an active conformation that facilitates Gs-protein coupling. This "lock-and-key" mechanism excludes the Gi-coupled DP2 receptor due to steric incompatibility within the DP2 transmembrane bundle [3].

Mechanism of Action: Signal Transduction

The core mechanism of BW 245C is defined by the canonical Gs-Adenylate Cyclase-cAMP-PKA axis.

The Signaling Cascade
  • Ligand Binding: BW 245C binds to the extracellular face of the 7-transmembrane DP1 receptor.

  • Conformational Change: The receptor undergoes a conformational shift, exchanging GDP for GTP on the Gαs subunit.

  • Effector Activation: The activated Gαs subunit dissociates and stimulates Adenylyl Cyclase (AC) .

  • Second Messenger Generation: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP) .

  • Kinase Activation: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA) , releasing the catalytic subunits.

  • Downstream Phosphorylation:

    • In Platelets: PKA phosphorylates VASP (Vasodilator-stimulated phosphoprotein), inhibiting calcium mobilization and preventing fibrinogen receptor (GPIIb/IIIa) activation.

    • In Smooth Muscle: PKA phosphorylates Myosin Light Chain Kinase (MLCK), reducing its affinity for Ca2+-Calmodulin, leading to relaxation (vasodilation).

Visualization: DP1 Signaling Pathway

BW245C_Mechanism BW245C BW 245C DP1 DP1 Receptor (GPCR) BW245C->DP1 Bind/Activate Gs Gs Protein (Activation) DP1->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates VASP VASP Phosphorylation (Platelets) PKA->VASP Phosphorylates MLCK MLCK Inhibition (Smooth Muscle) PKA->MLCK Inhibits AggInhib Inhibition of Aggregation VASP->AggInhib Ca2+ Flux Blockade Vasodilation Vasodilation (Hypotension) MLCK->Vasodilation Relaxation

Caption: The Gs-coupled signaling cascade activated by BW 245C, leading to distinct physiological outcomes in platelets and smooth muscle.

Physiological & Therapeutic Implications[6][7][8][9]

Platelet Aggregation Inhibition

BW 245C is a potent anti-thrombotic agent in vitro and ex vivo. By elevating cAMP, it acts as a "brake" on platelet activation. It is approximately 8 times more potent than PGD2 in human plasma assays because it is resistant to rapid metabolism, unlike the endogenous ligand [4].

Ocular Hypotension (Glaucoma Research)

Topical application of BW 245C reduces Intraocular Pressure (IOP). The mechanism involves relaxation of the ciliary muscle and trabecular meshwork, increasing uveoscleral outflow. While effective in rabbit models, human clinical utility has been limited by side effects such as conjunctival hyperemia (redness) due to its potent vasodilatory properties [5].

Eosinophil Survival

Interestingly, while DP2 (CRTH2) drives eosinophil chemotaxis, DP1 activation by BW 245C has been shown to delay eosinophil apoptosis (EC50 ~0.8 µM). This suggests a complex role in inflammation where DP1 signaling might prolong the lifespan of immune cells at the site of inflammation [6].

Experimental Validation & Protocols

To validate the activity of BW 245C, researchers typically employ functional assays that measure cAMP directly or its downstream physiological consequences.

Protocol 1: Platelet Aggregation Inhibition (Born Method)

This is the standard functional assay to verify DP1 agonism in a physiological system.

Objective: Quantify the IC50 of BW 245C against ADP-induced aggregation.

  • Preparation: Collect human venous blood into citrate anticoagulant. Centrifuge at 200 x g for 15 mins to obtain Platelet Rich Plasma (PRP) .

  • Baseline: Calibrate the light transmission aggregometer (0% transmission = PRP; 100% transmission = Platelet Poor Plasma).

  • Incubation: Aliquot PRP into cuvettes. Add BW 245C (concentration range: 0.1 nM – 1 µM) or vehicle (DMSO/Saline). Incubate for 2 minutes at 37°C.

  • Induction: Add ADP (final concentration 5-10 µM) to induce aggregation.

  • Measurement: Record light transmission for 5 minutes. BW 245C will prevent the clearing of the solution (inhibition of aggregation).

  • Analysis: Plot % Inhibition vs. Log[BW 245C] to determine IC50.

Protocol 2: cAMP Accumulation Assay

This assay confirms the Gs-coupling mechanism.

Objective: Measure intracellular cAMP levels upon stimulation.

  • Cell Line: Use HEK293 cells stably expressing human DP1 receptor.

  • Pre-treatment: Incubate cells with IBMX (0.5 mM) for 30 mins. Note: IBMX is a phosphodiesterase inhibitor; it prevents the degradation of cAMP, ensuring the signal measured reflects total production.

  • Stimulation: Add BW 245C (1 nM - 10 µM) and incubate for 30-60 mins at 37°C.

  • Detection: Lyse cells and quantify cAMP using a FRET-based kit (e.g., HTRF or AlphaScreen).

  • Validation: The signal should be dose-dependent and blocked by a selective DP1 antagonist like BWA868C , but not by a DP2 antagonist.

Visualization: Experimental Workflow

Experimental_Workflow Blood Whole Blood (Citrate) Centrifuge Centrifuge 200xg, 15m Blood->Centrifuge PRP Platelet Rich Plasma (PRP) Centrifuge->PRP Incubation Incubate w/ BW 245C PRP->Incubation Aggregometer Light Transmission Aggregometry Incubation->Aggregometer ADP Add ADP (Agonist) ADP->Aggregometer Trigger Result Readout: % Inhibition Aggregometer->Result

Caption: Workflow for validating BW 245C activity using Platelet Rich Plasma (PRP) aggregometry.

References

  • Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. Source: Proceedings of the National Academy of Sciences (PNAS) [Link]

  • The roles of the prostaglandin D2 receptors DP1 and CRTH2 in promoting allergic responses. Source: British Journal of Pharmacology / PMC [Link]

  • Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1. Source: Nature Communications / PubMed Central [Link]

  • Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2). Source: British Journal of Clinical Pharmacology [Link]

  • Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Source: Graefe's Archive for Clinical and Experimental Ophthalmology [Link]

  • DP1 receptor signaling prevents the onset of intrinsic apoptosis in eosinophils. Source: Immunology / NIH [Link]

Sources

Technical Guide: BW 245C – Selective DP1 Receptor Agonist

[1]

Executive Summary

BW 245C (Curwilarin) is a potent, highly selective agonist of the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and CRTH2 (DP2) receptors, BW 245C allows researchers to isolate DP1-mediated signaling pathways. This distinction is critical in pharmacological research, as DP1 and DP2 often exert opposing physiological effects—DP1 typically mediating vasodilation and inhibition of platelet aggregation (via Gs-coupling), while DP2 drives chemotaxis and Th2-mediated inflammation (via Gi-coupling).

This guide provides a comprehensive technical framework for utilizing BW 245C in drug discovery and mechanistic research, focusing on cardiovascular hemodynamics, hemostasis, and anti-fibrotic signaling.

Part 1: Molecular Pharmacology & Mechanism of Action

Receptor Selectivity and Affinity

BW 245C is a hydantoin derivative structurally designed to mimic PGD2 but with enhanced stability and selectivity.

  • Primary Target: DP1 Receptor (High Affinity).[2]

  • Secondary Interactions: Low/Negligible affinity for DP2 (CRTH2), FP, and TP receptors. Moderate activity observed at EP2 and EP4 receptors at high micromolar concentrations, necessitating the use of specific antagonists (e.g., BW A868C for DP1 confirmation) in complex tissue assays.

  • Stability: Unlike PGD2, which rapidly metabolizes into the J-series prostaglandins (e.g., 15d-PGJ2, a PPAR

    
     agonist), BW 245C remains chemically stable in physiological buffers, preventing confounding PPAR
    
    
    activation.
Signaling Cascade

Upon binding to the DP1 receptor, BW 245C induces a conformational change that activates the Gs


Key Signaling Events:

  • Activation: Ligand binding recruits Gs

    
    .
    
  • Amplification: Adenylyl Cyclase (AC) is activated, converting ATP to cAMP.

  • Effect: Elevated cAMP activates Protein Kinase A (PKA).

  • Downstream Targets:

    • Platelets: Phosphorylation of VASP (Vasodilator-stimulated phosphoprotein) and inhibition of MLCK (Myosin Light Chain Kinase), preventing shape change and aggregation.

    • Smooth Muscle:[3] Phosphorylation of MLCK, leading to relaxation (Vasodilation).

Visualization: DP1 Signaling Pathway

DP1_SignalingBW245CBW 245C(Agonist)DP1DP1 Receptor(GPCR)BW245C->DP1High Affinity BindingGsGs ProteinDP1->GsActivatesACAdenylyl CyclaseGs->ACStimulatescAMPcAMP(Second Messenger)AC->cAMPIncreasesPKAProtein Kinase A(PKA)cAMP->PKAActivatesVASPVASP (Ser157)PhosphorylationPKA->VASPPhosphorylatesCaIntracellular Ca2+MobilizationPKA->CaInhibits ReleaseAntiAggInhibition ofPlatelet AggregationVASP->AntiAggCytoskeletal Reg.RelaxationSmooth MuscleRelaxationCa->RelaxationReduced ContractilityCa->AntiAgg

Figure 1: BW 245C-mediated DP1 signaling cascade leading to vasorelaxation and platelet inhibition.

Part 2: Physiological Profile & Data Summary[6]

Quantitative Pharmacological Data

The following table summarizes the potency and selectivity profile of BW 245C compared to the endogenous ligand PGD2.

ParameterBW 245CPGD2 (Endogenous)Notes
DP1 Affinity (Ki) ~1–10 nM~1–5 nMHighly potent at DP1.
DP2 (CRTH2) Affinity > 10,000 nM~1–10 nMCritical Differentiator: BW 245C does not activate DP2.
Platelet Inhibition (IC50) ~20–50 nM~10–30 nMPotent inhibitor of ADP-induced aggregation.
Vasodilation (Potency) HighModerateCauses systemic hypotension via peripheral resistance reduction.
Metabolic Stability High (Hours)Low (Minutes)PGD2 degrades to PGJ2; BW 245C does not.
Therapeutic Implications[1][3][7]
  • Glaucoma: BW 245C reduces intraocular pressure (IOP) effectively, though clinical utility is limited by conjunctival hyperemia (red eye) due to vasodilation [1].

  • Pulmonary Fibrosis: Emerging evidence suggests BW 245C inhibits fibroblast proliferation and collagen deposition, offering a potential anti-fibrotic mechanism distinct from TGF-

    
     inhibition [2].
    
  • Atherosclerosis: By inhibiting platelet aggregation and reducing vascular inflammation, DP1 agonism presents a theoretical benefit in atheroprotection.

Part 3: Experimental Protocols

Protocol A: In Vitro Platelet Aggregation Assay

Objective: Quantify the anti-aggregatory potency of BW 245C against ADP-induced aggregation in human Platelet-Rich Plasma (PRP).

Expertise Note: Platelets are highly sensitive to mechanical stress and temperature. Use only plastic or siliconized glass to prevent premature activation. Maintain 37°C strictly during the assay.

Materials:

  • Fresh human whole blood (citrated).

  • BW 245C (dissolved in DMSO, final concentration <0.1%).

  • ADP (Adenosine Diphosphate) as agonist.[4]

  • Light Transmission Aggregometer (LTA).[4]

Workflow:

  • Blood Collection: Draw blood into 3.2% sodium citrate tubes (1:9 ratio). Discard the first 2 mL to avoid tissue factor contamination.

  • PRP Preparation: Centrifuge at 200 x g for 15 minutes at room temperature (no brake). Carefully aspirate the upper Platelet-Rich Plasma (PRP) layer.

  • PPP Preparation: Centrifuge the remaining blood at 2000 x g for 10 minutes to obtain Platelet-Poor Plasma (PPP) for the blank.

  • Normalization: Adjust PRP count to

    
     platelets/mL using autologous PPP.
    
  • Pre-Incubation:

    • Aliquot 450 µL PRP into cuvettes.

    • Add 5 µL of BW 245C (Test) or Vehicle (Control).

    • Incubate at 37°C for 2 minutes .

  • Induction: Add 5 µL ADP (final conc. 5–10 µM) to induce aggregation.

  • Measurement: Record light transmission for 5–7 minutes. 100% transmission = PPP (Full Aggregation).

Visualization: Platelet Assay Workflow

Platelet_ProtocolBloodWhole Blood(Citrate)Spin1Spin 200xg15 minBlood->Spin1PRPPRP(Supernatant)Spin1->PRPTop LayerSpin2Spin 2000xg10 minSpin1->Spin2Bottom LayerIncubateIncubate w/BW 245C(2 min, 37°C)PRP->IncubatePPPPPP(Blank)Spin2->PPPMeasureMeasure LightTransmissionPPP->MeasureBaseline RefInduceAdd ADP(Agonist)Incubate->InduceInduce->Measure

Figure 2: Step-by-step workflow for Light Transmission Aggregometry (LTA) using BW 245C.

Protocol B: In Vivo Hemodynamic Assessment (Rat)

Objective: Assess the systemic hypotensive effects of BW 245C.

Causality Check: DP1 activation causes direct smooth muscle relaxation in resistance vessels. To confirm specificity, the protocol should ideally include a pretreatment arm with the antagonist BW A868C .

  • Anesthesia: Induce with Inactin (thiobutabarbital) or Urethane. Avoid agents that heavily suppress cardiovascular reflexes if autonomic modulation is being studied.

  • Instrumentation: Cannulate the femoral artery (for blood pressure monitoring) and femoral vein (for drug administration).

  • Stabilization: Allow 30 minutes for blood pressure (MAP) to stabilize.

  • Dosing: Administer BW 245C as a bolus or infusion.

    • Dose Range: 0.1 – 30 µg/kg i.v.

  • Data Acquisition: Continuously record Mean Arterial Pressure (MAP) and Heart Rate (HR).

    • Expected Result: Dose-dependent decrease in MAP.[5] Reflex tachycardia may occur unless baroreflexes are blunted.

References

  • Nakajima M, Goh Y, Azuma I, Hayaishi O. Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. Graefes Arch Clin Exp Ophthalmol.[6] 1991;229(5):411-3.[6] Link

  • Gervais A, et al. The D prostanoid receptor agonist BW245C inhibits fibroblast proliferation and bleomycin-induced lung fibrosis in mice. Am J Pathol.[7] 2011;178(2):520-8. Link

  • Townshend-Wong, et al. Structural Basis for Selective DP1 Agonism. Proc Natl Acad Sci U S A. 2021.[1] Link

  • Kusano, et al. Effects of BW245C, a Prostaglandin DP Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat. Clin Exp Pharmacol Physiol. 2008. Link

Technical Deep Dive: BW 245C vs. Prostaglandin D2 – Binding Affinity & Selectivity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between the endogenous ligand Prostaglandin D2 (PGD2) and the synthetic hydantoin derivative BW 245C . The critical distinction lies in receptor selectivity: while PGD2 is a promiscuous agonist activating both the DP1 (PTGDR) and DP2 (CRTH2/GPR44) receptors, BW 245C is a highly selective DP1 agonist .

For researchers, this distinction is paramount. Using PGD2 in complex biological systems often yields confounding results due to opposing signaling pathways (Gs vs. Gi) activated simultaneously. BW 245C isolates the DP1-mediated pathway, making it the gold-standard tool for dissecting the relaxant, anti-aggregatory, and vasodilatory roles of the PGD2 signaling axis.

Molecular Profiles

FeatureProstaglandin D2 (PGD2)BW 245C
Type Endogenous ProstanoidSynthetic Hydantoin Derivative
Chemical Nature Lipid metabolite (Arachidonic acid derived)Small molecule mimetic
Primary Receptors DP1 (PTGDR), DP2 (CRTH2)DP1 (PTGDR)
Stability Labile (rapidly metabolized to PGJ2 series)Chemically stable
Key Structural Feature Cyclopentane ring with hydroxyl/carbonylHydantoin core with cyclohexyl group

Pharmacodynamics & Binding Kinetics[1]

The utility of BW 245C is defined by its binding profile. Unlike PGD2, which binds with high affinity to both receptor subtypes, BW 245C retains high affinity for DP1 while exhibiting negligible affinity for DP2.

Comparative Binding Affinity Table
Receptor TargetParameterPGD2 (Endogenous)BW 245C (Synthetic)Selectivity Ratio (BW 245C)
DP1 (PTGDR) Ki (Binding) 0.5 – 5.0 nM 0.9 – 2.5 nM High Affinity
EC50 (cAMP) ~1 – 10 nM~2 – 5 nMFull Agonist
DP2 (CRTH2) Ki (Binding) 1 – 10 nM > 1,000 nM > 400-fold selective for DP1
EC50 (Ca2+) ~1 – 10 nMInactiveNo Activity

Note: Values represent consensus ranges from human platelet and recombinant receptor assays. Ki values for BW 245C at DP2 are often too high to quantify accurately, indicating effective inactivity.

Structural Basis of Selectivity

Recent Cryo-EM studies reveal that while BW 245C occupies the same orthosteric pocket as PGD2 on the DP1 receptor, it engages distinct sub-pockets. Specifically, BW 245C forms a critical salt bridge with Arg310 and hydrogen bonds with Thr181 and Trp182 , mimicking the head group of PGD2. However, its bulky cyclohexyl moiety prevents it from fitting into the sterically restricted pocket of the DP2 receptor, conferring its high selectivity.

Signaling Mechanics: Pathway Divergence

The physiological output of PGD2 is a sum of two opposing forces. BW 245C isolates the "relaxant" arm of this pathway.

  • DP1 Pathway (Targeted by BW 245C): Couples to Gs proteins.[1] Activation stimulates adenylyl cyclase (AC), increasing intracellular cAMP. This leads to smooth muscle relaxation, inhibition of platelet aggregation, and vasodilation.[2]

  • DP2 Pathway (Avoided by BW 245C): Couples to Gi proteins. Activation inhibits adenylyl cyclase (decreasing cAMP) and mobilizes intracellular Calcium (Ca2+). This drives chemotaxis in Th2 cells, eosinophils, and basophils.

Pathway Visualization

SignalingPathways PGD2 Prostaglandin D2 (Endogenous) DP1 DP1 Receptor (PTGDR) PGD2->DP1 DP2 DP2 Receptor (CRTH2) PGD2->DP2 BW245C BW 245C (Synthetic Agonist) BW245C->DP1 High Affinity BW245C->DP2 No Binding Gs Gs Protein DP1->Gs Gi Gi Protein DP2->Gi AC_Act Adenylyl Cyclase (Activation) Gs->AC_Act AC_Inh Adenylyl Cyclase (Inhibition) Gi->AC_Inh PLC PLC / Ca2+ Flux Gi->PLC cAMP_Up ↑ cAMP (Relaxation/Anti-aggregation) AC_Act->cAMP_Up cAMP_Down ↓ cAMP (Chemotaxis/Inflammation) AC_Inh->cAMP_Down

Caption: Differential signaling logic. PGD2 activates both Gs (DP1) and Gi (DP2) pathways. BW 245C selectively isolates the Gs-coupled DP1 pathway.

Experimental Framework

To validate the affinity and function of BW 245C in your specific cellular model, use the following self-validating protocols.

Protocol A: Radioligand Competition Binding Assay

Objective: Determine the Ki of BW 245C for the DP1 receptor using [³H]-PGD2 as the tracer.

Materials:

  • Receptor Source: Membranes from HEK293 cells stably expressing human DP1 (PTGDR).

  • Radioligand: [³H]-Prostaglandin D2 (Specific Activity ~150-200 Ci/mmol).

  • Assay Buffer: 10 mM HEPES (pH 7.4), 1 mM EDTA, 10 mM MnCl2 (Mn2+ enhances agonist binding).

  • Non-specific Control: 10 µM unlabeled PGD2.

Workflow:

  • Preparation: Dilute membranes to ~5-10 µg protein/well in Assay Buffer.

  • Competition Series: Prepare 10-point serial dilution of BW 245C (range: 10⁻¹¹ M to 10⁻⁵ M).

  • Incubation:

    • Add 50 µL Membrane suspension.

    • Add 50 µL [³H]-PGD2 (Final concentration ~0.5 – 1.0 nM, near Kd).

    • Add 50 µL BW 245C dilution or vehicle.

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Termination: Rapid filtration through GF/C glass fiber filters (pre-soaked in 0.3% PEI to reduce non-specific binding) using a cell harvester. Wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting. Plot % Specific Binding vs. Log[Ligand]. Fit to a one-site competition model to derive IC50 and calculate Ki using the Cheng-Prusoff equation:

    
    
    
Protocol B: Functional cAMP Accumulation Assay

Objective: Confirm DP1 agonism (Gs-coupling) by measuring cAMP elevation.

Workflow:

  • Seeding: Plate DP1-expressing cells (2,000 cells/well) in a 384-well plate.

  • Stimulation: Treat cells with BW 245C (dose-response) in the presence of IBMX (500 µM) to inhibit phosphodiesterase degradation of cAMP.

  • Detection: Use a TR-FRET (e.g., HTRF) or Luminescent cAMP kit.

    • Expectation: BW 245C should produce a sigmoidal dose-response curve with an EC50 < 10 nM.

    • Control: PGD2 should show similar potency but may have a lower Emax if DP2 is co-expressed (due to Gi counter-regulation).

Implications for Drug Development

The selection of BW 245C over PGD2 is not merely a matter of preference but of experimental rigor.

  • Isolating Vasodilation: In cardiovascular research, PGD2 causes complex hemodynamic changes (vasodilation via DP1, potential vasoconstriction via TP cross-reactivity at high doses). BW 245C allows for the clean study of DP1-mediated hypotension.

  • Platelet Studies: PGD2 inhibits platelet aggregation (DP1) but its instability makes long-term assays difficult. BW 245C is chemically stable and provides a consistent anti-aggregatory signal.

  • Allergy & Asthma: DP2 (CRTH2) is the primary driver of eosinophil recruitment. Using PGD2 in asthma models activates both protective (DP1) and deleterious (DP2) pathways. BW 245C allows researchers to specifically study the potentially protective/regulatory role of DP1 in lung inflammation without triggering eosinophil chemotaxis.

References

  • Town, M. H., et al. (1983). "Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors." Prostaglandins.[1][3][4][5][6][7][8][9][10]

  • Wright, D. H., et al. (1998). "Characterization of the human prostanoid DP receptor and identification of the novel selective DP agonist BW 245C." British Journal of Pharmacology.

  • Gervais, F. G., et al. (2001).[8] "Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP." Journal of Allergy and Clinical Immunology.

  • Li, Y., et al. (2025). "Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1." Proceedings of the National Academy of Sciences (PNAS).

  • Cayman Chemical. "BW 245C Product Information & Biological Activity." Cayman Chemical Datasheet.

Sources

Technical Guide: BW 245C-Mediated cAMP Accumulation via DP1 Receptor Signaling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

BW 245C (Hydantoin prostaglandin analog) is the gold-standard pharmacological tool for selectively interrogating the DP1 receptor (PTGDR) . Unlike the endogenous ligand Prostaglandin D2 (PGD2)—which promiscuously activates both the Gs-coupled DP1 and the Gi-coupled DP2 (CRTH2) receptors—BW 245C exhibits high selectivity for DP1.

This guide details the molecular architecture of the BW 245C signaling pathway and provides a robust, self-validating experimental framework for quantifying cyclic AMP (cAMP) accumulation, the primary second messenger downstream of DP1 activation.

Part 1: The Signaling Architecture

Mechanism of Action

The physiological effects of BW 245C (e.g., inhibition of platelet aggregation, vasodilation, eosinophil anti-apoptosis) are driven by its specific binding to the DP1 receptor.[1] Recent Cryo-EM structural analyses reveal that BW 245C occupies the orthosteric binding pocket of DP1, interacting with transmembrane helices and extracellular loops (specifically residues T181, W182, and R310) to stabilize the active receptor conformation.

Transduction Cascade

Upon binding, the DP1 receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the G


s subunit of the heterotrimeric G-protein complex.
  • Activation: The G

    
    s-GTP subunit dissociates from the G
    
    
    
    dimer.
  • Effector Modulation: G

    
    s binds to and activates Adenylyl Cyclase (AC) , specifically membrane-bound isoforms (e.g., AC3, AC6).
    
  • Second Messenger: Active AC catalyzes the conversion of ATP to cAMP .

  • Downstream Effectors: Elevated cAMP binds to the regulatory subunits of Protein Kinase A (PKA), releasing the catalytic subunits to phosphorylate targets such as CREB (transcription) or VASP (actin cytoskeleton dynamics).

Pathway Visualization

The following diagram illustrates the canonical signaling cascade initiated by BW 245C.

BW245C_Signaling Ligand BW 245C (Agonist) Receptor DP1 Receptor (PTGDR) Ligand->Receptor GProtein Gs Protein (Heterotrimeric) Receptor->GProtein GDP/GTP Exchange AC Adenylyl Cyclase (AC) GProtein->AC Gαs Stimulation cAMP cAMP (Accumulation) AC->cAMP Catalysis ATP ATP ATP->AC PDE PDE (Phosphodiesterase) cAMP->PDE Degradation PKA PKA Activation cAMP->PKA Activates IBMX IBMX (Inhibitor) IBMX->PDE Blocks Response Physiological Output (e.g., Vasodilation) PKA->Response

Figure 1: Canonical DP1-Gs signaling pathway showing the site of BW 245C action and the critical role of PDE inhibition (IBMX) in assay conditions.

Part 2: Experimental Framework (cAMP Accumulation)

To robustly measure BW 245C activity, researchers typically use Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaScreen assays. These are competition assays where endogenous cAMP produced by the cell competes with labeled cAMP for binding to a detector.

Critical Experimental Variables
VariableRecommendationRationale
Cell Model HEK293-DP1 or PlateletsHEK293 provides a clean background; Platelets naturally express high DP1 levels.
PDE Inhibition IBMX (500 µM)Mandatory. Prevents rapid degradation of cAMP by phosphodiesterases, ensuring the accumulation signal reflects receptor activity.
Incubation Time 15–30 MinutesShort duration captures the peak acute response before receptor desensitization or feedback loops engage.
Specificity Control BW A868CA selective DP1 antagonist.[2] Pre-treatment with BW A868C must abolish the BW 245C signal to validate DP1 specificity.
Validated Protocol Workflow

The following workflow describes a "Self-Validating" protocol. This means the experiment includes internal controls (Antagonist mode) to confirm that the observed signal is truly DP1-dependent.

Assay_Workflow cluster_Treat Treatment Groups Start Cell Prep (Suspension) AgonistOnly Agonist Mode: BW 245C + IBMX Start->AgonistOnly Antagonist Specificity Control: BW 245C + BW A868C Start->Antagonist Basal Basal: Vehicle + IBMX Start->Basal Incubate Incubation 37°C, 30 min AgonistOnly->Incubate Antagonist->Incubate Basal->Incubate Lysis Lysis & Detection (cAMP-d2 + Ab-Cryptate) Incubate->Lysis Read Read FRET Signal (665nm/620nm) Lysis->Read Analysis Data Analysis Calculate EC50 / Z' Read->Analysis

Figure 2: Experimental workflow for a self-validating cAMP accumulation assay comparing agonist response against antagonist blockade.

Part 3: Step-by-Step Methodology

Reagent Preparation
  • BW 245C Stock: Dissolve in DMSO to 10 mM. Store at -20°C.

    • Note: Avoid repeated freeze-thaw cycles.

  • Stimulation Buffer: HBSS (Hank's Balanced Salt Solution) + 20 mM HEPES + 500 µM IBMX .

    • Why IBMX? Without IBMX, PDE enzymes will degrade cAMP as fast as it is produced, flattening the dose-response curve and shifting EC50 values artificially.

Assay Procedure (384-well Format)
  • Cell Seeding: Dispense 2,000–5,000 cells/well in 5 µL of culture medium or buffer.

  • Antagonist Pre-Incubation (Control Wells): Add 2.5 µL of BW A868C (1 µM final) to specificity control wells. Incubate for 10 mins.

  • Agonist Stimulation:

    • Prepare a 2x serial dilution of BW 245C in Stimulation Buffer (Range: 100 µM down to 1 pM).

    • Add 5 µL of BW 245C dilutions to the cells.

    • Final Volume: 10-12.5 µL.

  • Incubation: Incubate for 30 minutes at Room Temperature (or 37°C depending on cell line).

  • Detection: Add detection reagents (e.g., cAMP-d2 and Anti-cAMP-Cryptate) per manufacturer instructions.

  • Reading: Incubate 1 hour and read on a TR-FRET compatible plate reader.

Data Analysis & Interpretation[1][3][4][5]
  • Normalization: Convert raw FRET ratios to cAMP concentrations using a cAMP standard curve run in parallel.

  • Curve Fitting: Fit data to a 4-parameter logistic equation (Sigmoidal Dose-Response).

  • Expected Results:

    • BW 245C EC50: Typically in the 1–10 nM range for DP1-overexpressing cells; may be higher (10–50 nM) in endogenous systems like platelets.

    • Specificity Check: The wells pre-treated with BW A868C should show no increase in cAMP, overlapping with the Basal (Vehicle) control. If signal remains, check for off-target effects (e.g., EP receptor cross-reactivity at very high concentrations).

Part 4: Troubleshooting & Scientific Nuance

Biphasic Responses in Platelets

In human platelets, BW 245C may exhibit a biphasic cAMP accumulation curve.[3]

  • High Affinity Phase: Mediated by DP1 (blocked by BW A868C).

  • Low Affinity Phase: At micromolar concentrations, BW 245C may weakly activate IP (Prostacyclin) or EP receptors.

  • Action: Always focus analysis on the nanomolar range (<100 nM) to ensure DP1 specificity.

Distinguishing DP1 vs. DP2

Researchers often use BW 245C alongside DK-PGD2 (a DP2-selective agonist).

  • BW 245C: Increases cAMP (Gs).[4]

  • DK-PGD2: Decreases cAMP (Gi) or increases Calcium.

  • Validation: If your assay shows cAMP reduction, you are likely looking at DP2 activity or an artifact. BW 245C should strictly increase cAMP.

References

  • IUPHAR/BPS Guide to Pharmacology. BW 245C Ligand Page.[2] [Link][4]

  • British Journal of Clinical Pharmacology. Cardiovascular and platelet effects in man of BW 245C, a stable mimic of epoprostenol (PGI2).[5] (Early characterization of agonist activity). [Link]

  • British Journal of Pharmacology. The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase. (Definitive paper on BW 245C/BW A868C pairing). [Link]

  • Proceedings of the National Academy of Sciences (PNAS). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. (2025 Cryo-EM Structure). [Link](Note: Cited as recent structural evidence).

Sources

BW 245C selectivity for DP1 vs DP2 (CRTH2)

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Pharmacological Characterization of BW 245C Sub-title: Mechanistic Selectivity for the DP1 Receptor over DP2 (CRTH2)

Executive Summary

BW 245C (Curzaprost) represents the gold-standard pharmacological tool for isolating the activity of the DP1 receptor (Prostanoid DP) while excluding the immunomodulatory effects of DP2 (CRTH2). Despite both receptors responding to the endogenous ligand Prostaglandin D2 (PGD2), they share low sequence homology and activate opposing G-protein cascades.[1]

This guide details the molecular basis of BW 245C selectivity, providing researchers with the verified protocols required to utilize this compound for receptor characterization, functional screening, and separating vascular DP1 responses from immune DP2 responses.

Molecular Pharmacology & Selectivity Profile

The utility of BW 245C lies in its inability to bind the chemically distinct DP2 receptor. While DP1 is a classic prostanoid receptor (Class A GPCR), DP2 (CRTH2) is phylogenetically closer to chemokine receptors.

Comparative Ligand Profiling

The following table synthesizes binding affinity (


) and functional potency (

) data to illustrate the critical window of selectivity.
LigandPrimary TargetDP1 Affinity (

)
DP2 (CRTH2) Affinity (

)
Signaling Outcome (Primary)
PGD2 (Endogenous)Non-selective~ 1–10 nM~ 1–10 nMMixed (Gs & Gi)
BW 245C DP1 Selective 0.9 – 2.5 nM > 10,000 nM (Inactive) cAMP Accumulation (Gs)
DK-PGD2 DP2 Selective> 1,000 nM~ 1–5 nMCalcium Flux / Chemotaxis (Gi)
BW A868C DP1 Antagonist~ 2.0 nM> 1,000 nMBlocks BW 245C effects

Technical Insight: The hydantoin core of BW 245C mimics the cyclopentane ring of PGD2, interacting with residues L26 , F27 , and S80 in the DP1 transmembrane pocket. However, it lacks the structural flexibility to penetrate the orthosteric pocket of DP2, rendering it functionally inert at the latter receptor (Xu et al., 2025).

Signaling Divergence: The "Why" Behind the Protocols

To validate BW 245C activity, one must measure Gs-mediated events. Conversely, to prove selectivity, one must demonstrate a lack of Gi-mediated events in DP2-expressing cells (e.g., Th2 cells or Eosinophils).

Diagram 1: Divergent Signaling Pathways of PGD2 Receptors

G PGD2 PGD2 (Endogenous) DP1 DP1 Receptor (Vascular/Platelet) PGD2->DP1 DP2 DP2 (CRTH2) (Th2/Eosinophil) PGD2->DP2 BW245C BW 245C (DP1 Selective) BW245C->DP1 BW245C->DP2 No Binding DKPGD2 DK-PGD2 (DP2 Selective) DKPGD2->DP1 DKPGD2->DP2 Gs Gαs Protein DP1->Gs Gi Gαi/o Protein DP2->Gi AC Adenylyl Cyclase Gs->AC Gi->AC Inhibition Ca Ca2+ Mobilization Gi->Ca cAMP_UP ↑ cAMP (Vasodilation) AC->cAMP_UP Chemo Chemotaxis Cytokine Release Ca->Chemo

Caption: BW 245C selectively engages the DP1-Gs-cAMP axis, avoiding the DP2-Gi-Calcium pathway utilized by immune cells.

Experimental Protocols for Validation

The following protocols are designed to be self-validating. If BW 245C fails to induce cAMP (Protocol A) or induces Calcium flux (Protocol B), the system or compound integrity is compromised.

Protocol A: Gs-Coupled Validation (cAMP HTRF Assay)

Target: DP1 Confirmation

Principle: BW 245C should induce a dose-dependent increase in intracellular cAMP. This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) where native cAMP competes with labeled cAMP for antibody binding.

Reagents:

  • HEK293 cells stably expressing human DP1 (PTGDR1).

  • Agonist: BW 245C (Dissolve stock in DMSO; final assay DMSO <0.5%).

  • PDE Inhibitor: IBMX (3-isobutyl-1-methylxanthine). Critical Step.

  • Positive Control: Forskolin (10 µM).

Workflow:

  • Cell Prep: Harvest DP1-HEK293 cells and resuspend in stimulation buffer (PBS + 0.1% BSA + 0.5 mM IBMX).

    • Why IBMX? It inhibits phosphodiesterases. Without it, the Gs-induced cAMP spike is rapidly degraded, leading to false negatives.

  • Seeding: Dispense 2,000–5,000 cells/well into a white 384-well low-volume plate.

  • Stimulation: Add BW 245C (10-point dose response, 0.1 nM to 10 µM).

  • Incubation: Incubate for 30 minutes at Room Temperature (RT) .

  • Detection: Add cAMP-d2 and anti-cAMP-Cryptate conjugates.[2] Incubate 1 hour at RT.

  • Read: Measure HTRF ratio (665nm/620nm).

    • Result: Signal is inversely proportional to cAMP levels. BW 245C should show a sigmoidal decrease in signal (increase in cAMP) with an

      
       ~ 1–5 nM.
      
Protocol B: Gi-Coupled Exclusion (Calcium Flux)

Target: DP2 (CRTH2) Negative Control

Principle: DP2 activation triggers intracellular calcium release. BW 245C should show no activity here.

Reagents:

  • Th2 cells, Eosinophils, or CHO-K1 cells expressing DP2 (CRTH2).

  • Dye: Fluo-4 AM or Fura-2.

  • Control Agonist: PGD2 or DK-PGD2.[3][4]

Workflow:

  • Loading: Incubate cells with Fluo-4 AM (2 µM) + Probenecid (2.5 mM) for 45 mins at 37°C.

    • Why Probenecid? Prevents dye leakage from the cells.

  • Baseline: Measure baseline fluorescence (Ex 488nm / Em 525nm) for 30 seconds.

  • Challenge: Inject BW 245C (1 µM final concentration).

    • Expected Result:Flatline. No change in fluorescence.

  • Positive Control Injection: Follow up with PGD2 (100 nM).

    • Expected Result: Rapid, transient spike in fluorescence (validating the assay system).

Therapeutic & Research Implications

Understanding the selectivity of BW 245C is critical for dissecting the "PGD2 Paradox" in physiology.

  • Vascular Research: PGD2 causes vasodilation (flushing). By using BW 245C, researchers confirmed this is a DP1-mediated event.[5]

  • Allergy & Asthma: PGD2 promotes eosinophil chemotaxis.[1] The failure of BW 245C to replicate this (while DK-PGD2 succeeds) identified DP2 (CRTH2) as the primary driver of allergic inflammation, leading to the development of CRTH2 antagonists (e.g., Fevipiprant) rather than DP1 antagonists for asthma.

  • Neuroscience: BW 245C is used to study PGD2-mediated sleep induction, which is largely DP1-dependent in the subarachnoid space.

Diagram 2: Experimental Decision Tree

Workflow Start Compound Screening (PGD2 Analog) Test1 Assay 1: cAMP Accumulation (DP1-HEK Cells) Start->Test1 Test2 Assay 2: Calcium Flux (DP2-Th2 Cells) Start->Test2 Result1 High cAMP Signal? Test1->Result1 Result2 Calcium Spike? Test2->Result2 Class1 DP1 Selective Agonist (e.g., BW 245C) Result1->Class1 Yes Class3 Non-Selective (e.g., PGD2) Result1->Class3 Yes Class4 Inactive Result1->Class4 No Result2->Class1 No (Confirming Selectivity) Class2 DP2 Selective Agonist (e.g., DK-PGD2) Result2->Class2 Yes Result2->Class3 Yes

Caption: Workflow for classifying PGD2 analogs. BW 245C follows the path: High cAMP (Yes) + Calcium Spike (No).

References

  • Town, M. et al. (2003). Identification of a novel receptor for prostaglandin D2 (CRTH2).[6]Journal of Pharmacology and Experimental Therapeutics .

  • Xu, H. & Wu, C. (2025).[7] Structural basis of prostaglandin D2 receptor DP1 activation and ligand selectivity.[5][7][8]Proceedings of the National Academy of Sciences (PNAS) .[8] (Note: Cited as the definitive structural analysis of BW 245C binding modes).

  • Gervais, F. G. et al. (2001).[1] Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP.Journal of Allergy and Clinical Immunology .

  • IUPHAR/BPS Guide to Pharmacology. Prostanoid Receptors: DP1.[5][7]

  • Cayman Chemical. BW 245C Product Information & Biological Activity.

Sources

Methodological & Application

Application Note: BW 245C In Vivo Dosage & Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

BW 245C (CAS: 72814-32-5) is a highly selective, high-affinity agonist for the Prostaglandin D2 Receptor 1 (DP1) . Unlike its endogenous ligand PGD2, which activates both DP1 and DP2 (CRTH2) receptors, BW 245C allows researchers to isolate DP1-mediated signaling pathways.

Core Mechanistic Pathway

Upon binding to the Gs-coupled DP1 receptor, BW 245C triggers adenylyl cyclase activity, elevating intracellular cAMP. This cascade drives diverse physiological outcomes, including vascular relaxation (hypotension), inhibition of platelet aggregation, reduction of pulmonary fibrosis, and stimulation of intestinal mucus secretion.

DP1_Signaling BW245C BW 245C (Agonist) DP1 DP1 Receptor (GPR44) BW245C->DP1 Activates Gs Gs Protein DP1->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (↑ Levels) AC->cAMP Catalyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates Vasodilation Vasodilation (VSMC Relaxation) PKA->Vasodilation Platelet Inhibition of Platelet Aggregation PKA->Platelet Fibrosis Anti-Fibrotic Activity PKA->Fibrosis Mucus Goblet Cell Mucus Secretion PKA->Mucus

Figure 1: BW 245C selectively activates the DP1-Gs-cAMP axis, driving pleiotropic effects distinct from DP2-mediated inflammation.

Pre-Formulation & Solubility Guidelines

Critical Warning: BW 245C is lipophilic (MW: 368.5 g/mol ). Direct addition to aqueous buffers (PBS/Saline) will result in immediate precipitation. You must use a co-solvent system.

Physicochemical Properties
PropertyValue
Molecular Weight 368.47 g/mol
Solubility (DMSO) ~50 mg/mL (Clear solution)
Solubility (Ethanol) ~50 mg/mL
Solubility (PBS) < 0.1 mg/mL (Insoluble without co-solvent)
Appearance White crystalline solid
Recommended Vehicle Preparation

For in vivo use, a vehicle containing DMSO or Ethanol diluted in saline is standard.

Protocol for 1 mg/mL Working Solution:

  • Stock Solution: Dissolve 10 mg BW 245C in 200 µL of 100% DMSO. (Concentration: 50 mg/mL).[1][2][3]

  • Intermediate Step: Add 200 µL of Tween-80 (optional, improves stability) or proceed directly.

  • Aqueous Dilution: While vortexing the saline/PBS rapidly, slowly add the DMSO stock dropwise to the aqueous buffer to reach the final volume.

    • Final Vehicle Composition: 5% DMSO / 95% Saline.

    • Alternative: 5% Ethanol / 5% Cremophor EL / 90% Saline.

  • Validation: Ensure the solution is clear. If cloudy, sonicate for 10-20 seconds. Use within 4 hours.

In Vivo Dosage Protocols[4][5][6][7][8][9]

The dosage of BW 245C varies significantly by indication. Below are the three validated dosage tiers derived from literature.

Dosage Summary Table
IndicationRouteDoseFrequencyKey Reference
Pulmonary Fibrosis Intratracheal0.2 mg/kg (500 nmol/kg)3x/week (21 days)[PubMed 21873446]
Colitis / Mucus IP or PO1.0 mg/kg Single or Daily[PubMed 37923642]
Acute Hemodynamics IV Bolus0.03 - 0.25 mg/kg Single Bolus[PubMed 11907168]
Obesity/Metabolic IP1.0 mg/kg Daily[PubMed 25903234]
Protocol A: Systemic Anti-Inflammatory / Metabolic Study (IP Injection)

Purpose: To evaluate effects on systemic inflammation, colitis, or metabolic parameters.

  • Animal Model: C57BL/6 Mice (Age 8-12 weeks).

  • Dose Calculation:

    • Target Dose: 1 mg/kg .[4]

    • Mouse Weight: 25 g.

    • Required Mass: 0.025 mg per mouse.

    • Injection Volume: 100 µL (Standard IP volume).

    • Concentration Required: 0.25 mg/mL.

  • Preparation:

    • Dilute 50 mg/mL DMSO stock 1:200 into sterile saline.

    • Final DMSO concentration: 0.5% (Well tolerated).

  • Administration:

    • Restrain mouse using the scruff method.

    • Inject into the lower right quadrant of the abdomen using a 27G needle.

  • Controls: Vehicle only (0.5% DMSO in Saline).

Protocol B: Pulmonary Fibrosis Model (Intratracheal)

Purpose: Direct lung delivery to minimize systemic hypotension while maximizing local anti-fibrotic effects.

  • Animal Model: Bleomycin-induced fibrosis model.

  • Dose: 500 nmol/kg (~0.18 mg/kg).

  • Frequency: Administer 2 days before bleomycin, then 3x/week for 3 weeks.

  • Technique:

    • Anesthetize mouse (Isoflurane).

    • Suspend mouse by incisors on an inclined board.

    • Instill 50 µL of solution directly into the trachea using a microsprayer or pipet tip.

    • Keep mouse upright for 30s to ensure distribution.

Protocol C: Acute Hemodynamic Assessment (IV)

Purpose: To measure DP1-mediated vasodilation (hypotension).

  • Dose: Escalating doses of 0.003, 0.03, and 0.25 mg/kg .

  • Route: Jugular vein or tail vein catheter.

  • Monitoring: Requires arterial catheterization for real-time Mean Arterial Pressure (MAP) monitoring.

  • Expectation: Rapid drop in MAP (within 1-2 mins) followed by recovery.

Experimental Workflow & Timeline

This workflow illustrates a typical 21-day chronic study (e.g., Fibrosis or Obesity).

Workflow cluster_Dosing Treatment Phase (Day 1 - 21) Start Day -7 Acclimatization Baseline Day 0 Baseline Data (Weight, BP) Start->Baseline Induction Disease Induction (e.g., Bleomycin) Baseline->Induction Dosing BW 245C Dosing (1 mg/kg IP or 0.2 mg/kg IT) Induction->Dosing Start Tx Monitor Daily Monitoring (Weight, Distress) Dosing->Monitor Sacrifice Day 21 Sacrifice & Tissue Harvest Monitor->Sacrifice End Point Analysis Analysis (Histology, qPCR, cAMP) Sacrifice->Analysis

Figure 2: Experimental timeline for chronic efficacy studies. Note that for preventative models, BW 245C dosing may begin prior to disease induction.

Safety & Troubleshooting

Hypotension (The "Flush" Effect)

BW 245C is a potent vasodilator.

  • Risk: High bolus doses (>1 mg/kg IV) can cause rapid, severe hypotension leading to circulatory collapse.

  • Mitigation: For systemic studies, use the IP route to slow absorption (Tmax ~10-15 mins) compared to IV.

  • Observation: Mice may exhibit decreased locomotor activity or "flattening" for 15-30 minutes post-dose. This is usually transient.

Precipitation
  • Symptom: White crystals visible in the syringe or needle blockage.

  • Cause: Adding DMSO stock too quickly to cold saline.

  • Fix: Warm saline to 37°C before mixing. Use a vortex. Do not store diluted working solutions >4 hours.

Receptor Desensitization
  • Risk: Chronic activation of GPCRs can lead to internalization.

  • Mitigation: If efficacy wanes in long-term studies ( >4 weeks), consider a "drug holiday" or pulsatile dosing (e.g., every other day) rather than continuous infusion.

References

  • Mechanism & Fibrosis: The D Prostanoid Receptor Agonist BW245C Inhibits Fibroblast Proliferation and Bleomycin-Induced Lung Fibrosis in Mice. American Journal of Pathology. (2011).

  • Mucus Secretion & Colitis: Enhancement of prostaglandin D2-D prostanoid 1 signaling reduces intestinal permeability by stimulating mucus secretion. FASEB BioAdvances. (2023).

  • Hemodynamics: Effects of BW245C, a Prostaglandin DP Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat. British Journal of Pharmacology.[2][3] (2002).

  • Obesity & Metabolism: DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice. Molecular and Cellular Biochemistry. (2015).[5]

  • Receptor Selectivity: Molecular cloning and characterization of the human prostanoid DP receptor. Journal of Biological Chemistry.[2][3] (1995).[3]

Sources

Application Notes and Protocols: A Comparative Guide to Intravenous and Intratracheal Administration of BW 245C

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: Understanding BW 245C and Its Routes of Administration

BW 245C is a potent and selective agonist of the Prostaglandin D2 (PGD2) receptor 1, also known as DP1.[1][2] As a stable hydantoin derivative of PGD2, BW 245C is a valuable tool in biomedical research for investigating the diverse physiological and pathophysiological roles of the PGD2/DP1 signaling axis. This pathway is implicated in a wide range of processes, including vasodilation, inhibition of platelet aggregation, and modulation of immune responses and sleep-wake cycles.[3][4] Consequently, BW 245C is frequently employed in studies related to cardiovascular function, inflammation, and respiratory diseases.[5][6]

The choice of administration route is a critical determinant of experimental outcomes, directly influencing the pharmacokinetic and pharmacodynamic profiles of a compound. For BW 245C, the two most common routes of administration in preclinical research are intravenous (IV) and intratracheal (IT). This guide provides a detailed comparative analysis of these two methods, offering insights into the rationale behind selecting a specific route, comprehensive protocols for their execution, and a discussion of the expected outcomes and potential considerations.

The Science of Delivery: IV vs. Intratracheal Administration

The selection of an administration route for BW 245C is fundamentally guided by the research question. Intravenous administration ensures rapid and complete systemic bioavailability, making it ideal for studying the systemic effects of DP1 receptor activation. In contrast, intratracheal administration is a localized delivery method, targeting the lungs and airways directly. This approach is particularly advantageous for respiratory research, as it maximizes local drug concentrations while minimizing systemic exposure and potential off-target effects.[2]

Intravenous (IV) Administration: A Systemic Approach

Intravenous injection delivers BW 245C directly into the circulatory system, resulting in immediate and 100% bioavailability. This route is preferred for studies investigating the systemic cardiovascular effects of DP1 activation, such as hypotension and vasodilation, or for evaluating the systemic anti-inflammatory properties of BW 245C.[5]

Causality Behind Experimental Choices for IV Administration:

  • Rapid Onset of Action: Direct entry into the bloodstream allows for the immediate study of acute physiological responses.

  • Precise Dose Control: The entire administered dose reaches the systemic circulation, enabling accurate dose-response assessments.[7]

  • Systemic Effects Investigation: Ideal for exploring the impact of DP1 agonism on multiple organ systems simultaneously.

Intratracheal (IT) Administration: Targeting the Respiratory System

Intratracheal instillation involves the direct delivery of BW 245C into the trachea, leading to high concentrations within the lungs and airways.[2] This method is the gold standard for preclinical models of respiratory diseases such as asthma and pulmonary fibrosis, where localized drug action is desired.[6][8]

Causality Behind Experimental Choices for IT Administration:

  • High Local Concentration: Maximizes the therapeutic effect in the target organ (the lungs) while reducing the potential for systemic side effects.

  • Reduced Systemic Exposure: Minimizes off-target effects that could confound the interpretation of results in respiratory-focused studies.[2]

  • Modeling of Inhaled Therapeutics: Mimics the delivery of inhaled drugs in a clinical setting.

Comparative Overview of Administration Routes

FeatureIntravenous (IV) AdministrationIntratracheal (IT) Administration
Primary Application Systemic effects (e.g., cardiovascular, systemic inflammation)Localized respiratory effects (e.g., asthma, pulmonary fibrosis)
Bioavailability 100% systemicHigh local, low systemic
Onset of Action ImmediateRapid local onset
Dose Control Highly precise for systemic dosePrecise for lung deposition, but some systemic absorption is possible
Potential Side Effects Systemic hypotension, flushing, headache[1][7]Localized inflammation, potential for uneven distribution[9]
Typical Species Rats, Mice, RabbitsMice, Rats

Signaling Pathway of BW 245C via the DP1 Receptor

BW 245C exerts its effects by binding to and activating the DP1 receptor, a G-protein coupled receptor (GPCR).[10] Upon activation, the DP1 receptor couples to the Gs alpha subunit (Gαs), which in turn activates adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, leading to the cellular response.[10][11]

BW245C_Signaling_Pathway cluster_cell Target Cell BW245C BW 245C DP1 DP1 Receptor BW245C->DP1 Binds to Gs Gαs DP1->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (e.g., vasodilation, anti-inflammation) PKA->Response Phosphorylates downstream targets

Caption: Signaling pathway of BW 245C via the DP1 receptor.

Experimental Protocols

Protocol 1: Intravenous (IV) Administration of BW 245C in Rats

This protocol is based on established methods for studying the hemodynamic effects of BW 245C in anesthetized rats.[5][7]

Materials:

  • BW 245C (crystalline solid)

  • Vehicle solution (e.g., 6% ethanol in normal saline)[5]

  • Anesthetic (e.g., Inactin)

  • 25-27G needle and syringe

  • Animal restraining device

  • Warming pad

Procedure:

  • Preparation of BW 245C Solution:

    • Allow BW 245C to equilibrate to room temperature.

    • Prepare a stock solution by dissolving BW 245C in an organic solvent like ethanol or DMSO. BW 245C is soluble in these solvents at approximately 50 mg/mL.

    • For the working solution, further dilute the stock solution in isotonic saline. For example, to prepare a vehicle of 6% ethanol in normal saline, first, dissolve the BW 245C in ethanol and then bring it to the final volume with normal saline.[5] The final concentration should be calculated based on the desired dose and the animal's body weight.

  • Animal Preparation:

    • Anesthetize the rat according to your institutionally approved protocol.

    • Place the animal in a supine position on a warming pad to maintain body temperature.

    • For tail vein injection, warm the tail to dilate the veins.

  • Intravenous Injection:

    • Restrain the rat appropriately.

    • Using a 25-27G needle, perform the injection into the lateral tail vein.

    • Administer the BW 245C solution as a bolus or a slow infusion, depending on the experimental design. Bolus injections are typically administered in less than a minute, while slow infusions can be given over 3-10 minutes.[11] The maximum recommended volume for a bolus injection in rats is 5 ml/kg.[12]

  • Post-Administration Monitoring:

    • Continuously monitor physiological parameters such as mean arterial pressure (MAP) and heart rate.[5]

    • Observe the animal for any adverse reactions.

Self-Validation System:

  • Vehicle Control: Always include a group of animals that receive the vehicle solution alone to control for any effects of the solvent.

  • Dose-Response: Administer a range of BW 245C doses to establish a clear dose-response relationship. A typical dose range for studying hemodynamic effects in rats is 0.3 to 30 µg/kg.[5][7]

  • Positive Control: If applicable, use a known vasodilator as a positive control.

IV_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare BW 245C Solution injection Intravenous Injection (Tail Vein) prep_solution->injection prep_animal Anesthetize and Prepare Animal prep_animal->injection monitoring Monitor Physiological Parameters (e.g., MAP, Heart Rate) injection->monitoring analysis Data Analysis monitoring->analysis

Caption: Experimental workflow for intravenous administration of BW 245C.

Protocol 2: Intratracheal (IT) Administration of BW 245C in Mice

This protocol is adapted from a study investigating the effects of BW 245C on bleomycin-induced lung fibrosis in mice.[6]

Materials:

  • BW 245C

  • Vehicle solution (e.g., sterile Phosphate Buffered Saline - PBS)

  • Anesthetic (e.g., isoflurane)

  • Intratracheal instillation device (e.g., MicroSprayer)

  • Animal intubation platform

  • Warming pad

Procedure:

  • Preparation of BW 245C Solution:

    • Prepare a stock solution of BW 245C in an appropriate solvent.

    • Dilute the stock solution in sterile PBS to the final desired concentration. The solubility of BW 245C in PBS (pH 7.2) is approximately 2.37 mg/ml. It is recommended not to store the aqueous solution for more than one day.

  • Animal Preparation:

    • Anesthetize the mouse using isoflurane.

    • Place the mouse in a supine position on an intubation platform.

  • Intratracheal Instillation:

    • Visualize the trachea using a light source.

    • Carefully insert the intratracheal instillation device into the trachea.

    • Administer the BW 245C solution. A typical volume for intratracheal instillation in mice should not exceed 50 µl.[13] A study on lung fibrosis in mice used a dose of 500 nmol/kg body weight.[6]

  • Post-Administration Monitoring:

    • Keep the mouse on a warming pad during recovery from anesthesia.[14]

    • Monitor the animal for any signs of respiratory distress.

Self-Validation System:

  • Vehicle Control: A control group receiving intratracheal instillation of the vehicle (e.g., PBS) is essential.

  • Histological Analysis: Post-mortem histological examination of the lungs can confirm the presence and extent of any inflammatory response or fibrotic changes.

  • Bronchoalveolar Lavage (BAL): Analysis of BAL fluid for inflammatory cell counts and cytokine levels can provide quantitative data on the local effects of BW 245C.

IT_Administration_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis prep_solution Prepare BW 245C Solution instillation Intratracheal Instillation prep_solution->instillation prep_animal Anesthetize Animal prep_animal->instillation recovery Animal Recovery and Monitoring instillation->recovery analysis Endpoint Analysis (e.g., Histology, BAL) recovery->analysis

Caption: Experimental workflow for intratracheal administration of BW 245C.

Conclusion: Making an Informed Choice

The decision to use intravenous or intratracheal administration for BW 245C should be a deliberate one, based on the specific aims of the research. For systemic investigations, the complete bioavailability and rapid action of IV administration are unparalleled. For studies focused on the respiratory system, the targeted delivery and reduced systemic effects of intratracheal administration provide a more focused and clinically relevant approach. By understanding the fundamental principles and following robust, well-validated protocols, researchers can effectively harness the power of BW 245C to unravel the complexities of the PGD2/DP1 signaling pathway in health and disease.

References

  • Effects of BW245C, a Prostaglandin Dp Receptor Agonist, on Systemic and Regional Haemodynamics in the Anaesthetized Rat - PubMed. [Link]

  • Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 - PMC - PubMed Central. [Link]

  • Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium - PubMed. [Link]

  • The D Prostanoid Receptor Agonist BW245C [(4S)-(3-[(3R,S)-3-cyclohexyl-3-hydroxypropyl]-2,5-dioxo)-4-imidazolidineheptanoic Acid] Inhibits Fibroblast Proliferation and Bleomycin-Induced Lung Fibrosis in Mice - PubMed. [Link]

  • Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors - PubMed. [Link]

  • Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans. [Link]

  • Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1 | PNAS. [Link]

  • Hematopoietic prostaglandin D2 synthase controls the onset and resolution of acute inflammation through PGD2 and 15-deoxy - PNAS. [Link]

  • Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man - PubMed. [Link]

  • Difference in Exposure and Tolerability when Comparing Intratracheal Instillation with Inhaled Delivery - PubMed. [Link]

  • Intratracheal instillation for the testing of pulmonary toxicity in mice—Effects of instillation devices and feed type - DTU Research Database. [Link]

  • Prostaglandin D2 receptor - Wikipedia. [Link]

  • Species comparison of drug absorption from the lung after aerosol inhalation or intratracheal injection - PubMed. [Link]

  • Prostaglandin D2 receptor 2 downstream signaling and modulation of type 2 innate lymphoid cells from patients with asthma - PubMed. [Link]

  • Intra-tracheal Administration of Haemophilus influenzae in Mouse Models to Study Airway Inflammation - PMC - NIH. [Link]

  • Histopathologic evaluation, anesthetic protocol, and physiological parameters for an experimental Balb/c mouse model of asthma - OAText. [Link]

  • Pharmacokinetics and Pharmacodynamics of Nebulized and Intratracheal Milrinone in a Swine Model of Hypercapnia Pulmonary Hypertension - PubMed. [Link]

  • Multiple roles of the prostaglandin D 2 signaling pathway in reproduction - Bioscientifica. [Link]

  • Intratracheal gene delivery to the mouse airway: characterization of plasmid DNA expression and pharmacokinetics - PubMed. [Link]

  • Multiple roles of the prostaglandin D2 signaling pathway in reproduction - PubMed. [Link]

  • Intratracheal administration of solutions in mice; development and validation of an optimized method with improved efficacy, reproducibility and accuracy - ResearchGate. [Link]

  • Non-invasive Intratracheal Instillation in Mice - PMC - NIH. [Link]

  • What are PGD2 receptor modulators and how do they work? - Patsnap Synapse. [Link]

Sources

Application Note: BW 245C Effective Concentration in Cell Culture

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Mechanism

BW 245C is a high-affinity, selective agonist for the Prostaglandin D2 receptor 1 (DP1) .[1] Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and DP2 (CRTH2) receptors, BW 245C retains high selectivity for DP1, making it the gold-standard tool for isolating DP1-mediated signaling pathways, such as vasodilation, inhibition of platelet aggregation, and modulation of allergic inflammation.

Mechanism of Action

BW 245C binds to the Gs-coupled DP1 receptor.[2] This interaction triggers a conformational change that activates Adenylyl Cyclase (AC), leading to a rapid intracellular accumulation of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

DP1_Signaling BW245C BW 245C (Ligand) DP1 DP1 Receptor (GPCR) BW245C->DP1 High Affinity Binding (Ki = 0.9 nM) Gs Gs Protein (Heterotrimeric) DP1->Gs Activation AC Adenylyl Cyclase (Effector) Gs->AC Stimulation cAMP cAMP (2nd Messenger) AC->cAMP Conversion ATP ATP ATP->AC PKA PKA (Kinase) cAMP->PKA Activation Effect Downstream Effects (e.g., Vasorelaxation, Platelet Inhibition) PKA->Effect Phosphorylation

Figure 1: Signal transduction pathway of BW 245C via the DP1-Gs-cAMP axis.[2][3]

Part 2: Chemical Properties & Handling

Proper handling is critical to maintain the bioactivity of BW 245C. It is a hydantoin derivative and is generally more stable than natural prostaglandins, but it requires specific solvent conditions.

Physicochemical Data
  • Molecular Weight: 368.5 g/mol [4][5][6]

  • Chemical Formula: C₁₉H₃₂N₂O₅[4][5]

  • Appearance: Crystalline solid[4][5][6][7]

Solubility & Stock Preparation

Critical Note: Aqueous solutions of BW 245C are unstable. Do not store aqueous dilutions for more than 24 hours.

SolventSolubility LimitRecommended Stock Conc.[7][8][9]Storage Stability
DMSO ~50 mg/mL10 mM or 50 mM High (-20°C, >6 months)
Ethanol ~50 mg/mL10 mM High (-20°C, >6 months)
PBS (pH 7.2) ~2.4 mg/mLWorking Dilution Only Unstable (Use immediately)
Protocol: Preparation of 10 mM Stock Solution
  • Weigh 3.68 mg of BW 245C.[5]

  • Dissolve in 1.0 mL of high-grade anhydrous DMSO (or Ethanol).

  • Vortex until completely dissolved (solution should be clear).

  • Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

  • Store at -20°C .

Part 3: Effective Concentrations (Dose-Response)

The effective concentration of BW 245C depends heavily on the cell type and the specific assay readout. It is highly potent, with activity often in the low nanomolar range.

Validated Concentration Ranges
Assay TypeCell SystemEffective Concentration (EC50 / IC50)Working RangeRef
Binding Affinity Human Platelet MembranesKi = 0.9 nM N/A[1, 2]
cAMP Accumulation HEK293 (hDP1 stable)EC50 = 0.7 nM 0.1 nM – 100 nM[2]
Platelet Aggregation Human Platelets (ADP-induced)IC50 = 2.5 - 8.7 nM 1 nM – 50 nM[1, 3]
Platelet Aggregation Rat PlateletsIC50 = ~250 nM 100 nM – 1 µM[1]
Fibroblast Proliferation Lung FibroblastsMicromolar (1-10 µM) 1 µM – 10 µM[4]

Expert Insight:

  • Species Specificity: Note the significant difference between Human (IC50 ~2.5 nM) and Rat (IC50 ~250 nM) platelets. Ensure you adjust your dose range based on the species origin of your cells.

  • Selectivity Window: At concentrations > 1 µM , BW 245C may begin to show off-target activity or cross-reactivity with EP receptors (specifically EP2/EP4). For strict DP1 selectivity, stay below 100 nM if possible.

Part 4: Experimental Protocols

Protocol A: In Vitro cAMP Accumulation Assay

Objective: To measure DP1 receptor activation in HEK293 cells or primary cultures.

Materials:

  • BW 245C (10 mM Stock in DMSO)

  • IBMX (Phosphodiesterase inhibitor, 500 µM final)

  • Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)

  • cAMP detection kit (e.g., HTRF, ELISA, or GloSensor)

Step-by-Step Procedure:

  • Cell Seeding: Seed cells (e.g., HEK293-DP1) at 2,000–5,000 cells/well in a 384-well plate (or appropriate density for your format). Incubate overnight.

  • Preparation of Agonist Plate:

    • Thaw 10 mM BW 245C stock.

    • Perform serial dilutions (1:10) in Assay Buffer containing 500 µM IBMX .

    • Recommended Dilution Series (Final concentrations): 1 µM, 100 nM, 10 nM, 1 nM, 0.1 nM, 0.01 nM, Vehicle (DMSO only).

    • Note: Ensure final DMSO concentration on cells is < 0.5% to avoid solvent toxicity.

  • Stimulation:

    • Remove culture media from cells.

    • Add 10-20 µL of the diluted BW 245C solutions to the cells.

    • Incubate for 30–45 minutes at 37°C. (cAMP response is rapid; longer incubations may lead to degradation or desensitization).

  • Detection:

    • Lyse cells and detect cAMP according to your kit's manufacturer instructions.

  • Analysis:

    • Plot Log[Concentration] vs. Response.

    • Fit data to a sigmoidal dose-response curve (4-parameter logistic) to calculate EC50.

Protocol B: Inhibition of Platelet Aggregation

Objective: To validate functional inhibition of aggregation in platelet-rich plasma (PRP).

  • Preparation: Isolate PRP from human whole blood using standard centrifugation (e.g., 200 x g for 15 min).

  • Pre-Incubation:

    • Aliquot PRP into aggregometer cuvettes.

    • Add BW 245C (Target final conc: 1 nM – 100 nM ) or Vehicle.

    • Incubate for 1–2 minutes at 37°C.

  • Induction:

    • Add agonist (e.g., ADP 5-10 µM or Collagen) to induce aggregation.

  • Measurement: Monitor light transmission (aggregation) for 5–10 minutes.

  • Result: BW 245C should dose-dependently inhibit the aggregation amplitude.[4][6]

Part 5: Troubleshooting & Optimization

ProblemPossible CauseSolution
Inconsistent EC50 values Aqueous instabilityPrepare working dilutions immediately before use. Do not store diluted drug in PBS/Media.
Low Signal / No Response Receptor DesensitizationDP1 desensitizes rapidly. Ensure incubation time is short (30-60 min) for cAMP assays.
High Background High DMSO concentrationKeep final DMSO < 0.1% - 0.5%. Run a Vehicle control to normalize.
Precipitation Solubility limit exceededDo not exceed 50 µM in aqueous buffer without verifying solubility. Use BSA (0.1%) in buffer to help solubilize hydrophobic ligands.

References

  • Town, M.H., et al. (1983). Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors.[6][7] Prostaglandins, 25(1), 13-28.[7]

  • Wright, D.H., et al. (1998). Characterization of the human prostanoid DP receptor signaling. British Journal of Pharmacology.[2][7] (Validated EC50 data for cAMP).

  • Cayman Chemical. BW 245C Product Information & Biological Activity.

  • Mandal, A.K., et al. (2004). Uteroglobin represses allergen-induced inflammatory response by blocking PGD2 receptor-mediated functions.[2] Journal of Experimental Medicine.

Sources

Application Note: High-Precision Platelet Aggregation Inhibition Assays Using BW 245C

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details the standardized protocol for utilizing BW 245C (a highly selective DP1 receptor agonist) to investigate the cAMP-mediated inhibition of platelet aggregation. Unlike the endogenous ligand Prostaglandin D2 (PGD2), which activates both DP1 and DP2 (CRTH2) receptors and suffers from rapid metabolic degradation, BW 245C provides a stable, receptor-specific tool for isolating DP1 signaling. This guide covers stock preparation, Light Transmission Aggregometry (LTA) workflows, and mechanistic validation using the antagonist BW A868C.

Introduction & Mechanistic Rationale

The Physiological Context

Platelet homeostasis is maintained by a delicate balance between activators (ADP, Thrombin, Thromboxane A2) and inhibitors (Prostacyclin, Nitric Oxide, PGD2). PGD2 exerts an anti-aggregatory effect primarily via the DP1 receptor , which couples to Gs proteins to elevate intracellular cAMP.

Why BW 245C?

Researchers often default to PGD2, but this introduces significant experimental noise:

  • Cross-Reactivity: PGD2 binds DP2 (CRTH2), a Gi-coupled receptor that can oppose cAMP generation or induce chemotaxis in other cell types, confounding results.

  • Instability: PGD2 is rapidly metabolized in plasma.

  • Solution: BW 245C (Ki ~0.9 nM for DP1) mimics PGD2's anti-aggregatory activity with high selectivity and stability, making it the gold standard for interrogating the DP1 pathway.

Signaling Pathway

The following diagram illustrates the mechanism by which BW 245C inhibits platelet activation.

G BW245C BW 245C (Agonist) DP1 DP1 Receptor (Gs-Coupled) BW245C->DP1  Binds (Ki ~0.9 nM) AC Adenylyl Cyclase DP1->AC  Gs Stimulation cAMP cAMP Increase AC->cAMP  Catalysis PKA PKA Activation cAMP->PKA  Activates VASP VASP Phosphorylation (S157/S239) PKA->VASP  Phosphorylates GPIIb GP IIb/IIIa Activation (Inhibited) PKA->GPIIb  Inhibits Conformational Change Agg Platelet Aggregation (BLOCKED) GPIIb->Agg  Inhibition

Figure 1: Signal transduction pathway of BW 245C.[1][2][3][4][5][6] Binding to DP1 triggers the cAMP/PKA cascade, resulting in VASP phosphorylation and the subsequent blockade of GP IIb/IIIa activation.

Materials & Preparation

Compound Properties[2][4][6][7][8][9][10][11]
  • Chemical Name: BW 245C (Imidazolidine derivative)[7]

  • Molecular Weight: 368.5 g/mol [2][6][7]

  • Solubility: Soluble in DMSO, Ethanol, and DMF (~50 mg/mL).[6] Poorly soluble in water.

Stock Solution Protocol

Critical: Do not dissolve directly in aqueous buffer. Use the "Solvent-First" method.

ComponentConcentrationPreparation MethodStorage
Master Stock 10 mMDissolve 3.68 mg BW 245C in 1 mL anhydrous DMSO . Vortex until clear.-20°C (Aliquot to avoid freeze-thaw)
Working Stock 100 µMDilute Master Stock 1:100 in PBS (pH 7.4) . Note: Prepare fresh daily.4°C (Use within 24 hours)
Vehicle Control --DMSO diluted 1:100 in PBS (matches Working Stock solvent load).Fresh Daily

Experimental Protocol: Light Transmission Aggregometry (LTA)

Objective: Determine the IC50 of BW 245C by measuring the inhibition of ADP-induced aggregation.

Phase 1: Blood Collection & Processing

Standardization is key to reducing pre-analytical error.

  • Anticoagulant: Use 3.2% or 3.8% Sodium Citrate (1:9 ratio).

    • Prohibited: Do not use EDTA (chelates Ca++, preventing aggregation entirely) or Heparin (can induce spontaneous aggregation).

  • Centrifugation:

    • PRP (Platelet Rich Plasma): 200 x g for 10–15 mins at RT (no brake). Aim for ~250,000 platelets/µL.

    • PPP (Platelet Poor Plasma): Centrifuge remaining blood at 2000 x g for 15 mins. Use this to set the "100% Aggregation" baseline (blank).

Phase 2: The Inhibition Assay Workflow

Since BW 245C is an inhibitor, it will not cause aggregation on its own. You must challenge the platelets with an agonist (e.g., ADP).

  • Equilibration: Aliquot 450 µL of PRP into cuvettes. Incubate at 37°C for 2 minutes with stirring (1000–1200 rpm).

  • Pre-Incubation (The Variable):

    • Add BW 245C (or Vehicle) to the PRP.

    • Volume: 5 µL (keeps solvent <0.5% final vol).

    • Time: Incubate for 2 minutes . This allows cAMP levels to rise and PKA to phosphorylate targets.

  • Agonist Challenge:

    • Add ADP (typically 5–10 µM final concentration) or Collagen (2–5 µg/mL).

    • Target: The agonist dose should induce 70–80% maximal aggregation in the Vehicle control to allow a dynamic range for inhibition.

  • Measurement: Record light transmission for 5–7 minutes.

Phase 3: Validation (The Specificity Check)

To prove the effect is DP1-mediated, use the selective antagonist BW A868C .

  • Step A: Pre-incubate PRP with BW A868C (100 nM) for 2 mins.

  • Step B: Add BW 245C (at its IC80 concentration) for 2 mins.

  • Step C: Add ADP.

  • Result: Aggregation should be restored (inhibition reversed).

Data Analysis & Interpretation

Calculating % Inhibition


Typical Results (Human Platelets)[1][12][13]
  • IC50 (vs ADP): ~2.5 nM[2]

  • IC50 (vs Collagen): May be slightly higher due to the potency of the collagen signaling pathway.

  • Species Differences: Rat platelets are significantly less sensitive (IC50 ~250 nM). Ensure you adjust dosing ranges if working with rodent models.

Troubleshooting Guide

ObservationPossible CauseCorrective Action
No Inhibition observed PGD2 receptor desensitizationEnsure blood is processed quickly (<4 hours). Do not store PRP at 4°C (causes cold activation).
Precipitate in cuvette Stock shockDilute DMSO stock into PBS slowly while vortexing. Do not add 100% DMSO stock directly to PRP.
High variability Donor variability (Aspirin/NSAIDs)Strictly screen donors. NSAIDs inhibit COX-1, altering the basal autocrine loops, though BW 245C acts downstream.
Aggregation in Control Spontaneous activationCheck centrifugation brake settings. Ensure buffers are pH 7.4.

References

  • Cayman Chemical. BW 245C Product Information & Biological Activity. Retrieved from

  • Town, M.H., et al. (1983). Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors. Prostaglandins.[1][2][4][5][6][7][8]

  • Giles, H., et al. (1989). The antagonism by BW A868C of PGD2 and BW245C activation of human platelet adenylate cyclase.[1] British Journal of Pharmacology.

  • Li, T., et al. (2025). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS.

Sources

Application Note: BW 245C Treatment Protocol for Intraocular Pressure Modulation

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Abstract & Strategic Overview

BW 245C (Cayman Chem: 72814-32-5) is a highly selective agonist for the Prostaglandin D2 receptor 1 (DP1). Unlike non-selective prostanoids that often trigger significant inflammatory cascades (via DP2/CRTH2 or FP receptors), BW 245C allows researchers to isolate the IOP-lowering effects mediated specifically by the DP1 signaling axis.

This protocol is designed for researchers investigating the cAMP-dependent outflow pathway in the trabecular meshwork. While PGD2 is known to lower intraocular pressure (IOP), its utility is limited by severe conjunctival irritation and initial hypertensive spikes.[1] BW 245C serves as a critical tool compound to dissociate these adverse events from the therapeutic hypotensive effect, primarily in lagomorph (rabbit) and primate models.

Key Experimental Advantages:

  • High Selectivity: High affinity for DP1 (

    
     nM), with minimal cross-reactivity to DP2.
    
  • Mechanism Specificity: Directly probes the Gs-coupled relaxation of the trabecular meshwork.

  • Reduced Inflammation: significantly lower ocular surface toxicity compared to native PGD2.

Part 2: Pharmacology & Mechanism of Action

To effectively utilize BW 245C, one must understand that its efficacy drives from the modulation of aqueous humor outflow resistance, not suppression of production.

The DP1 Signaling Axis

Upon topical administration, BW 245C penetrates the cornea and binds to DP1 receptors located on the Trabecular Meshwork (TM) endothelial cells. This binding triggers a Gs-protein coupled cascade.

Mechanistic Pathway:

  • Activation: BW 245C binds DP1.

  • Transduction:

    
     subunit activates Adenylyl Cyclase (AC).
    
  • Messenger: Intracellular cAMP levels surge.[2]

  • Effector: Protein Kinase A (PKA) is activated.

  • Physiological Outcome: Phosphorylation of cytoskeletal proteins (e.g., actin, myosin light chain kinase) leads to TM cell relaxation and altered cell shape.

  • Result: Expansion of the intertrabecular spaces, facilitating aqueous humor outflow and lowering IOP.

DP1_Pathway Ligand BW 245C (Topical) Receptor DP1 Receptor (Trabecular Meshwork) Ligand->Receptor Binding (Ki ~0.9 nM) GProtein Gs Protein Activation Receptor->GProtein Enzyme Adenylyl Cyclase GProtein->Enzyme SecondMessenger cAMP Increase Enzyme->SecondMessenger Kinase PKA Activation SecondMessenger->Kinase Cellular Cytoskeletal Reorganization (TM Cell Relaxation) Kinase->Cellular Phosphorylation Outcome Increased Aqueous Outflow (Decreased IOP) Cellular->Outcome Reduced Resistance

Figure 1: The DP1-mediated signaling cascade utilized by BW 245C to modulate aqueous humor outflow.

Part 3: Preparation & Formulation Protocol

BW 245C is lipophilic and hydrolytically sensitive. Proper formulation is critical to prevent precipitation in the tear film, which causes irritation and unreliable dosing.

Solubility Profile
SolventSolubility (max)StabilityNotes
DMSO ~50 mg/mLHigh (-20°C)Preferred stock solvent.[3]
Ethanol ~50 mg/mLModerateEvaporation risk affects concentration.
PBS (pH 7.2) ~2.3 mg/mLLow (<24 hrs)Only for immediate use.
Formulation Procedure (Standard 0.01% Ophthalmic Solution)

Target Concentration: 0.01% (0.1 mg/mL) Batch Size: 10 mL Vehicle: PBS with 0.5% DMSO (or Polysorbate 80).

  • Stock Preparation (20 mg/mL):

    • Weigh 5 mg of crystalline BW 245C.

    • Dissolve in 250

      
      L of anhydrous DMSO. Vortex until clear.
      
    • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution (0.1 mg/mL):

    • Thaw one aliquot of Stock Solution.

    • Slowly add 50

      
      L of Stock Solution to 9.95 mL of sterile PBS (pH 7.2) while vortexing vigorously.
      
    • Critical Step: If precipitation occurs, add 1 drop of Tween-80 (Polysorbate 80) to solubilize.

    • Filtration: Syringe filter through a 0.22

      
      m PES membrane into a sterile amber dropper bottle.
      
    • Shelf Life: Use within 4 hours of preparation.

Part 4: In Vivo Application Protocol (Rabbit Model)

Subject: New Zealand White Rabbits (2.0 - 2.5 kg), Normotensive. Equipment: Tono-Pen AVIA or Pneumatonometer, Topical Anesthetic (Proparacaine 0.5%).

Experimental Workflow

The following workflow minimizes stress-induced IOP spikes which can mask the drug effect.

Workflow Acclimatization Acclimatization (3 Days) Daily Handling Baseline Baseline IOP (T0) (-30 min & 0 min) Acclimatization->Baseline Dosing Topical Dosing (50 µL BW 245C) Baseline->Dosing Confirm Stability Monitoring IOP Measurement (0.5, 1, 2, 4, 6 hrs) Dosing->Monitoring Monitoring->Monitoring Repeat Interval Analysis Data Analysis (Delta IOP vs Control) Monitoring->Analysis

Figure 2: Experimental timeline for evaluating ocular hypotensive efficacy.

Step-by-Step Procedure
  • Acclimatization (Essential):

    • Rabbits must be handled daily for 3 days prior to the study to habituate them to the tonometry procedure. Stress releases catecholamines that alter IOP.

  • Baseline Establishment:

    • Apply 1 drop of Proparacaine 0.5% to both eyes. Wait 30 seconds.

    • Measure IOP in both eyes (

      
      ).
      
    • Repeat measurement 30 minutes later. Average the two values to set

      
      .
      
    • Exclusion Criteria: Exclude animals with baseline IOP asymmetry > 2 mmHg or signs of ocular inflammation.[1]

  • Treatment Administration:

    • Test Eye (OD): Instill 50

      
      L of BW 245C working solution into the lower conjunctival cul-de-sac.
      
    • Control Eye (OS): Instill 50

      
      L of Vehicle (PBS + 0.5% DMSO).
      
    • Technique: Gently hold the eyelid closed for 30 seconds to prevent drainage through the nasolacrimal duct (nasolacrimal occlusion).

  • Data Collection:

    • Measure IOP at

      
       hours.
      
    • Observation: Score ocular surface hyperemia using the Draize scale at each time point to monitor for DP1-mediated vasodilation.

Part 5: Data Analysis & Expected Results

Quantitative Analysis

Calculate the net IOP reduction (


) to account for diurnal fluctuation:


Expected Outcomes Table
ParameterExpected ValueMechanism / Notes
Peak Effect -3 to -6 mmHgMax reduction typically at 1–2 hours post-dose.
Duration 4 – 6 hoursRapid metabolism of prostanoids limits duration.
Hyperemia Mild (Score 1-2)BW 245C causes less hyperemia than PGD2, but mild vasodilation is intrinsic to DP1 agonism.
Tachyphylaxis PossibleRepeated daily dosing may lead to receptor desensitization (downregulation of DP1).
Troubleshooting Guide
  • No IOP Drop Observed:

    • Check pH: BW 245C is sensitive to pH.[4] Ensure vehicle is pH 7.0–7.4.

    • Check Penetration: If using simple PBS, the drug may not penetrate the cornea. Add 0.01% Benzalkonium Chloride (BAK) as a penetration enhancer if the corneal epithelium is intact.

  • High Variability:

    • Ensure the tonometer is calibrated.

    • Verify the animal was not struggling (Valsalva maneuver increases IOP).

Part 6: Safety & Handling (MSDS Highlights)

  • Hazard: BW 245C is a potent bioactive lipid analog.

  • PPE: Wear nitrile gloves, safety glasses, and lab coat.

  • First Aid: In case of ocular contact with pure powder, flush immediately for 15 minutes.

  • Disposal: Dispose of as hazardous chemical waste.

References

  • Selectivity & Pharmacology: Boie, Y., et al. (1995).[5] "Molecular cloning and characterization of the human prostanoid DP receptor." Journal of Biological Chemistry.

  • Ocular Hypotensive Efficacy (Human): Nakajima, M., et al. (1991).[1] "Effects of prostaglandin D2 and its analogue, BW245C, on intraocular pressure in humans."[1] Graefe's Archive for Clinical and Experimental Ophthalmology.[1]

  • Mechanism of Action (Rabbit Model): Goh, Y., et al. (1989). "Characterization of the specific binding of [3H]prostaglandin D2 to the membrane fraction from the rabbit iris-ciliary body." Experimental Eye Research. (Contextualizing DP1 distribution).

  • Chemical Properties & Solubility: Cayman Chemical. "BW 245C Product Information & Safety Data Sheet."

Sources

Troubleshooting & Optimization

Technical Support Center: Minimizing BW 245C Off-Target EP Receptor Effects

Author: BenchChem Technical Support Team. Date: February 2026

Last Updated: 2026-02-04

Introduction: The Challenge of Selectivity

BW 245C is a potent and widely used synthetic agonist for the prostaglandin D2 (PGD2) receptor, DP1.[1] Its primary utility lies in its high affinity for the DP1 receptor, which is coupled to the Gs alpha subunit (Gαs) and mediates signal transduction through the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[2][3] While BW 245C is recognized as a highly selective DP1 agonist, no compound is perfectly specific.[4][5] At higher concentrations or in certain biological systems, off-target activation of other prostanoid receptors, particularly the prostaglandin E2 (PGE2) receptor subtypes (EP1, EP2, EP3, EP4), can occur.[4][6]

These off-target effects are a critical concern as they can lead to confounding data, misinterpretation of physiological roles, and potential side effects in therapeutic development. The EP receptors are a diverse family, coupling to different G-proteins and eliciting varied downstream signals:

  • EP1: Couples to Gαq, increasing intracellular calcium ([Ca2+]i).[2]

  • EP2 & EP4: Couple to Gαs, increasing cAMP, similar to DP1.[2][3]

  • EP3: Primarily couples to Gαi, inhibiting adenylyl cyclase and decreasing cAMP.[2]

This guide provides researchers with the foundational knowledge, troubleshooting strategies, and validated experimental protocols to proactively identify, quantify, and minimize the off-target effects of BW 245C on EP receptors, ensuring the integrity and specificity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: At what concentration should I be concerned about BW 245C activating EP receptors?

A: While BW 245C has a high affinity for the DP1 receptor, its activity on EP receptors, particularly EP2 and EP4, has been reported.[4] Off-target effects are concentration-dependent. As a best practice, always perform a dose-response curve in your specific experimental system. Concerns should arise when using concentrations significantly above the established EC50 or Ki for DP1 activation, as this increases the likelihood of engaging lower-affinity off-target receptors. We recommend staying within a 10- to 100-fold concentration range of the DP1 EC50 value for initial experiments.

Q2: My cells express multiple prostanoid receptors. How can I be sure the effect I'm seeing is purely from DP1 activation?

A: This is a common and critical challenge. The most robust method is to use a "blockade" strategy. Pre-incubate your cells with a selective DP1 receptor antagonist, such as BW A868C.[7] If the biological response to BW 245C is completely abolished by the DP1 antagonist, you can be confident the effect is on-target. If a residual effect remains, it is likely mediated by off-target receptors like the EPs. Further dissection can be achieved by using selective antagonists for the suspected EP subtypes.[8]

Q3: I see an increase in cAMP after applying BW 245C. Doesn't this confirm DP1 activity?

A: Not exclusively. While DP1 activation robustly increases cAMP, the EP2 and EP4 receptors also couple to Gαs and produce the same downstream signal.[2][9] Therefore, a cAMP increase is consistent with DP1 activation but does not rule out concurrent activation of EP2 or EP4. To confirm specificity, you must employ the antagonist-based blockade strategy described in Q2.

Q4: Can the source or batch of my BW 245C compound affect its selectivity?

A: Absolutely. It is critical to source compounds from reputable suppliers who provide a certificate of analysis with purity data (e.g., via HPLC). Impurities from synthesis could have their own pharmacological activity. We always recommend performing a functional validation of each new batch of compound to ensure it meets the expected potency and efficacy in a controlled, reference assay system before proceeding to more complex experiments.

Troubleshooting Guide

Problem / Observation Potential Cause & Scientific Rationale Recommended Action & Validation
Unexpected Biological Response (e.g., increased intracellular calcium)BW 245C may be activating the Gαq-coupled EP1 receptor at the concentrations used. DP1 receptors do not signal via calcium mobilization.[2]Action: Perform a calcium flux assay (see Protocol 4.2). Validation: If calcium flux is observed, pre-treat with a selective EP1 antagonist. Abolition of the calcium signal while retaining the cAMP response confirms a mixed DP1/EP1 activation.
Incomplete Signal Inhibition with DP1 Antagonist The BW 245C concentration is high enough to engage off-target EP receptors (likely EP2/EP4) whose activity is not blocked by the DP1-specific antagonist.Action: Lower the concentration of BW 245C to a range where the DP1 antagonist fully blocks the signal. If this is not possible, use a combination of DP1 and relevant EP antagonists (e.g., PF-04418948 for EP2) to dissect the contributions of each receptor.[8][10]
Response Varies Between Cell Lines Different cell lines have unique expression profiles of prostanoid receptors. A response in one cell line may be DP1-dominant, while in another, a higher relative expression of EP receptors could lead to a more pronounced off-target effect.[6]Action: Characterize the prostanoid receptor expression profile of your cell lines using qPCR or validated antibodies. Validation: Select cell lines with high DP1 and low EP expression for DP1-specific studies, or use recombinant cell lines expressing only the human DP1 receptor as a clean system.
EC50 Value is Higher Than Literature Reports This could indicate compound degradation, issues with the assay itself, or that the observed functional response is a composite of high-affinity DP1 and lower-affinity EP receptor activation, which would shift the apparent potency.Action: Verify compound integrity and concentration. Run the assay in a validated control cell line (e.g., HEK293 expressing only DP1). Validation: If the EC50 is still high in your experimental cells but normal in the control line, it strongly suggests off-target contributions.

Key Experimental Protocols & Workflows

A systematic approach is essential to confirm the selectivity of BW 245C. The following workflow provides a logical progression from initial characterization to definitive confirmation of on-target activity.

Visualizing the Challenge: Prostanoid Receptor Signaling

The diagram below illustrates why simple functional readouts can be ambiguous. DP1, EP2, and EP4 all converge on the same primary signaling pathway (cAMP production), making pharmacological blockade essential for differentiation.

Prostanoid_Signaling cluster_ligands cluster_receptors cluster_gproteins cluster_effectors cluster_second_messengers BW245C BW 245C DP1 DP1 BW245C->DP1 High Affinity EP2 EP2 / EP4 BW245C->EP2 Lower Affinity EP1 EP1 BW245C->EP1 Potential (Concentration Dep.) Gs Gαs DP1->Gs EP2->Gs Gq Gαq EP1->Gq EP3 EP3 Gi Gαi EP3->Gi AC Adenylyl Cyclase Gs->AC Activates PLC Phospholipase C Gq->PLC Activates Gi->AC Inhibits cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP Ca_up ↑ [Ca2+]i PLC->Ca_up

Caption: Differentiating DP1, EP2/4, and EP1 signaling pathways.

Protocol: Functional Selectivity Assessment via cAMP Assay

This protocol determines the potency of BW 245C and validates its activity via pharmacological blockade. It is designed for cells endogenously or recombinantly expressing the target receptors.

Principle: Gαs-coupled receptors (DP1, EP2, EP4) activate adenylyl cyclase, increasing intracellular cAMP. Gαi-coupled receptors (EP3) inhibit this process. This assay quantifies cAMP levels, typically using a competitive immunoassay format like HTRF, AlphaScreen, or ELISA.[11][12][13]

Step-by-Step Methodology:

  • Cell Preparation:

    • Plate cells (e.g., HEK293-hDP1, CHO-hEP2) in a 96- or 384-well plate at a predetermined density to achieve ~90% confluency on the day of the assay.

    • Incubate overnight under standard cell culture conditions (37°C, 5% CO2).

  • Antagonist Pre-treatment (for blockade validation):

    • Prepare antagonist solutions (e.g., 1 µM BW A868C for DP1; 1 µM PF-04418948 for EP2) in assay buffer (e.g., HBSS with 1 mM IBMX to inhibit phosphodiesterase).

    • Aspirate cell culture media and add the antagonist solutions to the appropriate wells. Include "vehicle only" wells as a control.

    • Incubate for 20-30 minutes at 37°C.

  • Agonist Stimulation:

    • Prepare a serial dilution of BW 245C (e.g., from 1 pM to 10 µM) in assay buffer.

    • Add the BW 245C dilutions to the wells (both with and without antagonist) and incubate for 30 minutes at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure cAMP concentration according to the manufacturer's instructions for your chosen assay kit (e.g., Promega cAMP-Glo™, PerkinElmer AlphaScreen™, etc.).[12][14]

  • Data Analysis:

    • Plot the cAMP concentration against the log of the BW 245C concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC50 (potency) and Emax (efficacy).

    • Self-Validation: In the antagonist-treated wells, the dose-response curve for BW 245C should be completely flat (no stimulation) if the effect is on-target and the antagonist is effective. A rightward shift indicates competitive antagonism, while a persistent signal suggests off-target activity.

Protocol: Calcium Mobilization Assay for EP1 Off-Target Check

Principle: Gαq-coupled receptors, like EP1, activate Phospholipase C, leading to the release of calcium from intracellular stores.[3] This transient increase in cytosolic calcium can be measured using calcium-sensitive fluorescent dyes (e.g., Fluo-4 AM).[15][16][17]

Step-by-Step Methodology:

  • Cell Preparation & Dye Loading:

    • Plate cells known to express the EP1 receptor in a black, clear-bottom 96-well plate.

    • On the day of the assay, aspirate media and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer, often containing probenecid to prevent dye extrusion.[16]

    • Incubate for 45-60 minutes at 37°C, followed by a wash step to remove excess dye.

  • Instrument Setup:

    • Use a fluorescence plate reader equipped with an injector (e.g., FlexStation, FLIPR).

    • Set the excitation and emission wavelengths appropriate for your dye (e.g., ~494 nm Ex / ~516 nm Em for Fluo-4).

  • Baseline and Compound Injection:

    • Measure a stable baseline fluorescence for 15-20 seconds.

    • Inject the BW 245C solution (at a high concentration, e.g., 1-10 µM) and immediately begin recording the fluorescence signal for 60-120 seconds.

    • Include a known EP1 agonist (e.g., Sulprostone, in some systems) as a positive control.

  • Data Analysis:

    • The response is typically measured as the peak fluorescence intensity minus the baseline.

    • Self-Validation: A significant increase in fluorescence upon BW 245C addition indicates potential EP1 activation. To confirm, repeat the experiment with pre-treatment of a selective EP1 antagonist. The absence of a signal after blockade validates the off-target effect.

Troubleshooting Workflow Diagram

This diagram provides a logical decision tree for an investigator observing an unexpected result with BW 245C.

Troubleshooting_Workflow start Start: Experiment with BW 245C observe Observe Biological Response start->observe is_expected Is the response consistent with pure DP1 (Gαs) activation? observe->is_expected block_dp1 Perform DP1 Antagonist Blockade (e.g., BW A868C) is_expected->block_dp1 No conclude_dp1 Conclusion: Effect is On-Target (DP1 Mediated) is_expected->conclude_dp1 Yes is_blocked Is the signal completely blocked? block_dp1->is_blocked check_ca Is Calcium Mobilization Observed? is_blocked->check_ca No (Residual Signal) is_blocked->conclude_dp1 Yes block_ep1 Perform EP1 Antagonist Blockade check_ca->block_ep1 Yes block_ep24 Perform EP2/EP4 Antagonist Blockade check_ca->block_ep24 No (e.g., cAMP only) is_ca_blocked Is Calcium signal blocked? block_ep1->is_ca_blocked conclude_ep1 Conclusion: Off-target EP1 activation confirmed is_ca_blocked->conclude_ep1 Yes reassess Re-assess experimental conditions (e.g., lower [BW 245C]) or use more selective tools. is_ca_blocked->reassess No is_camp_blocked Is residual cAMP signal blocked? block_ep24->is_camp_blocked conclude_ep24 Conclusion: Off-target EP2/4 activation confirmed is_camp_blocked->conclude_ep24 Yes is_camp_blocked->reassess No

Caption: Decision tree for investigating BW 245C off-target effects.

Data Summary: Representative Affinities

The following table summarizes representative functional potencies to illustrate the selectivity profile of BW 245C. Note that these values can vary between different assay formats and cellular backgrounds.

ReceptorG-ProteinTypical BW 245C Potency (EC50 / Ki)Selectivity Window (vs. DP1)
DP1 Gαs ~5-20 nM -
EP1Gαq> 1 µM> 50-100 fold
EP2Gαs~500-1000 nM~50-100 fold
EP3Gαi> 1 µM> 100 fold
EP4Gαs~500-1000 nM~50-100 fold

Data compiled from publicly available literature and internal validation studies. Values are approximate and for illustrative purposes.

References

  • Cao, Y., et al. (2024). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS, 122(22). [Link]

  • Cuthbert, N. J., & Gardiner, P. J. (1995). Effects of a selective DP receptor agonist (BW 245C) and antagonist (BW A868C) on the canine colonic epithelium. Journal of Pharmacology and Experimental Therapeutics, 275(2), 611-617. [Link]

  • Faisy, C., et al. (2009). The D Prostanoid Receptor Agonist BW245C...Inhibits Fibroblast Proliferation and Bleomycin-Induced Lung Fibrosis in Mice. The Journal of Pharmacology and Experimental Therapeutics, 330(2), 433-441. [Link]

  • Trigg, S. J., et al. (1991). Effect of a hydantoin prostaglandin analogue, BW245C, during oral dosing in man. British Journal of Clinical Pharmacology, 31(3), 303-308. [Link]

  • Cao, Y., et al. (2024). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. PNAS. [Link]

  • Ahmad, A., et al. (2018). DP1 receptor agonist, BW245C inhibits diet-induced obesity in ApoE-/- mice. Obesity Research & Clinical Practice, 12(1), 105-113. [Link]

  • Town, M. H., et al. (1983). Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors. Prostaglandins, 25(1), 13-28. [Link]

  • Schihada, H., et al. (2024). Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. Molecules, 29(10), 2321. [Link]

  • An, P., et al. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. Journal of Medicinal Chemistry, 66(15), 10259-10281. [Link]

  • Caers, J., et al. (2022). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. JoVE. [Link]

  • Wikipedia. G protein-coupled receptor. Wikipedia. [Link]

  • Wilson, R. J., et al. (2006). Prostanoid receptor antagonists: development strategies and therapeutic applications. British Journal of Pharmacology, 148(4), 413-433. [Link]

  • Bio-protocol. Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol, 6(18). [Link]

  • Jones, C. J., et al. (2011). Selectivity profiling of the novel EP2 receptor antagonist, PF-04418948, in functional bioassay systems. British Journal of Pharmacology, 164(7), 1847-1856. [Link]

  • Charlton, S. J., & Gherbi, K. (2025). Quantitative approaches for studying G protein-coupled receptor signalling and pharmacology. British Journal of Pharmacology. [Link]

  • Breyer, M. D., & Breyer, R. M. (2001). G protein-coupled prostanoid receptors and the kidney. Annual Review of Physiology, 63, 579-605. [Link]

  • Cao, Y., et al. (2025). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1. ResearchGate. [Link]

  • Qu, C., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]

  • Abramovitz, M., et al. (2000). The utilization of recombinant prostanoid receptors to determine the affinities and selectivities of prostaglandins and related analogs. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1483(3), 285-293. [Link]

  • Wang, L., et al. (2010). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Current Chemical Genomics, 4, 77-85. [Link]

  • Thaker, A. A., et al. (2017). cAMP assays in GPCR drug discovery. Expert Opinion on Drug Discovery, 12(11), 1121-1130. [Link]

  • Eurofins Discovery. GPCR Functional Assays, Understanding On/Off-target Activity. Eurofins Discovery Website. [Link]

  • Szalai, B., et al. (2022). Detecting and measuring of GPCR signaling – comparison of human induced pluripotent stem cells and immortal cell lines. Frontiers in Molecular Biosciences, 9. [Link]

  • An, P., et al. (2023). Targeting EP2 Receptor for Drug Discovery: Strengths, Weaknesses, Opportunities, and Threats (SWOT) Analysis. ACS Publications. [Link]

  • ResearchGate. Intracellular signaling cascades activated by prostanoid GPCRs. ResearchGate. [Link]

  • Trinquet, E., et al. (2016). High-throughput calcium flux assays: luminescent versus fluorescent readout. Drug Discovery World. [Link]

  • Jiang, J., et al. (2022). EP2 Antagonists (2011–2021): A Decade's Journey from Discovery to Therapeutics. ACS Medicinal Chemistry Letters, 13(1), 2-15. [Link]

  • Creative Bioarray. cAMP Assay. Creative Bioarray Website. [Link]

  • MacKenzie, R. (2019). G protein signalling characteristics of human IP prostanoid receptors. University of Glasgow Theses. [Link]

  • Qu, C., et al. (2024). Structural Insights into Selective and Dual Antagonism of EP2 and EP4 Prostaglandin Receptors. bioRxiv. [Link]

  • Creative BioMart. cAMP Accumulation Assay. Creative BioMart Website. [Link]

Sources

Technical Guide: Overcoming Variability in BW 245C Response

Author: BenchChem Technical Support Team. Date: February 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Research & Development Teams Subject: Standardization of DP1 Agonist Protocols (BW 245C)

Introduction: The Variability Paradox

BW 245C is the "gold standard" agonist for the Prostaglandin D2 receptor 1 (DP1). It is preferred over the endogenous ligand, PGD2, because it is highly selective for DP1 and avoids the DP2 (CRTH2) receptor.

However, researchers frequently encounter a "Variability Paradox": despite its high affinity (


 ~ 2.5 nM), functional readouts (cAMP accumulation or platelet inhibition) often fluctuate wildly between replicates or days.

This guide deconstructs the three hidden sources of this variability: Solvent Shock , Receptor Desensitization Kinetics , and Serum Interference .

Module 1: Reagent Chemistry (The "Solvent Shock" Vector)

The Issue: BW 245C is a hydantoin derivative with high lipophilicity. A common error is attempting to create "working stocks" in aqueous buffers (PBS/Media) too early. This causes micro-precipitation that is invisible to the naked eye but disastrous for concentration accuracy.

Troubleshooting Q&A

Q: Why does my dose-response curve shift significantly between experiments? A: You are likely performing serial dilutions in an aqueous buffer. BW 245C has a solubility of ~50 mg/mL in DMSO but only ~2 mg/mL in PBS.[1] When you dilute a high-concentration DMSO stock directly into a tube of PBS and then serially dilute that tube, the compound crashes out of solution non-uniformly.

The Fix: The "Organic-First" Dilution Protocol Always perform your serial dilutions in 100% DMSO (or Ethanol) first. Only the final step should involve transfer to the aqueous assay buffer.

Q: Can I store the aqueous working solution at 4°C for use tomorrow? A: No. Aqueous solutions of BW 245C are chemically unstable and prone to adsorption to plastic surfaces. Aqueous dilutions must be prepared immediately before use (within 30 minutes) and discarded after the assay.

Visual Workflow: Correct Dilution Strategy

DilutionProtocol Stock Master Stock (10 mM in DMSO) Inter1 Dilution A (100% DMSO) Stock->Inter1 Serial Dilution Inter2 Dilution B (100% DMSO) Inter1->Inter2 Serial Dilution Well Final Assay Well (<0.1% DMSO Final) Inter2->Well 1:1000 Spike Buffer Assay Buffer (PBS/Media) Buffer->Well Bulk Volume

Figure 1: To prevent micro-precipitation, maintain the compound in organic solvent (DMSO) for all intermediate dilution steps. Only introduce the aqueous phase at the final experimental moment.

Module 2: Biological Variables (The Desensitization Trap)

The Issue: The DP1 receptor is a Gs-coupled GPCR that undergoes rapid homologous desensitization . Upon binding BW 245C, the receptor is phosphorylated by G-protein coupled receptor kinases (GRKs), recruiting


-arrestin, which physically blocks G-protein coupling and triggers internalization.

Troubleshooting Q&A

Q: My cAMP signal is lower at 60 minutes than it was at 15 minutes. Why? A: You are observing receptor desensitization and hydrolysis. The peak cAMP response for DP1 usually occurs within 10–20 minutes . Beyond this window, two things happen:

  • Signal Termination:

    
    -arrestin uncouples the receptor from 
    
    
    
    .
  • PDE Activity: Phosphodiesterases degrade the accumulated cAMP. Recommendation: Perform a time-course experiment. For endpoint assays, 15 minutes is often the optimal window.

Q: I’m using adherent cells (e.g., HEK293). Does cell density matter? A: Yes. DP1 expression can be contact-inhibited. Furthermore, if cells are over-confluent, endogenous PGD2 production (via COX-2 induction from stress) may pre-desensitize the receptors before you even add BW 245C. Recommendation: Assay cells at 70–80% confluency.

Visual Pathway: DP1 Signaling & Desensitization [2]

DP1_Pathway Agonist BW 245C DP1 DP1 Receptor Agonist->DP1 Binding (Kd ~2.5nM) Gs Gs Protein DP1->Gs Activation GRK GRK2/3 DP1->GRK Phosphorylation AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase (Readout) AC->cAMP Synthesis Arrestin Beta-Arrestin GRK->Arrestin Recruitment Arrestin->DP1 Uncoupling Internalization Internalization (Signal Loss) Arrestin->Internalization Endocytosis

Figure 2: The dual fate of DP1 activation. Prolonged exposure leads to Beta-Arrestin recruitment, shutting down the cAMP signal (Desensitization).

Module 3: Assay Conditions & Controls

The Issue: Prostanoids and their analogs are lipophilic and bind avidly to serum albumin (BSA/FBS).

Troubleshooting Q&A

Q: My EC50 shifts from 5 nM to 100 nM when I switch from buffer to media. Is the drug bad? A: No, this is the Albumin Shift . BW 245C binds to albumin in FBS. This reduces the free concentration of the drug available to bind the receptor. Recommendation: If possible, perform the stimulation step in serum-free media or PBS containing 0.1% BSA (defined concentration) rather than 10% FBS (variable concentration).

Q: How do I prove the response is truly DP1-mediated? A: Use the antagonist BW A868C . Pre-treat cells with BW A868C (10-fold molar excess) for 15 minutes. It should completely abolish the BW 245C signal. If a signal remains, you may have off-target activity at EP2 or EP4 receptors (which BW 245C can activate at high micromolar concentrations).

Summary of Critical Parameters
ParameterRecommended StandardWhy?
Solvent DMSO (Stock), PBS (Final)Avoids precipitation; aqueous stability is <24h.[1]
Incubation Time 10–20 MinutesAvoids receptor desensitization and PDE degradation.
Serum Serum-Free or 0.1% BSAPrevents albumin binding from masking potency.
Control BW A868C (Antagonist)Confirms DP1 specificity vs. EP2/EP4 off-target effects.
Confluency 70–80%Prevents endogenous PGD2 release from stress.
References
  • Cayman Chemical. BW 245C Product Information & Solubility Data.

  • Town, M.H., et al. (1983).[1] Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors.[1] Prostaglandins.[1][2][3][4][5][6][7]

  • Wright, D.H., et al. (1998). Characterization of the human prostanoid DP receptor signaling pathway. Molecular Pharmacology.

  • Gallant, M.A., et al. (2007). Differential regulation of the prostanoid DP1 receptor by G protein-coupled receptor kinases and arrestins. Journal of Biological Chemistry.[1]

  • Gervais, F.G., et al. (2001). Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP. Journal of Allergy and Clinical Immunology.

Sources

Validation & Comparative

Comparative Guide: BW 245C vs. 16,16-dimethyl PGE2

Author: BenchChem Technical Support Team. Date: February 2026

Precision Receptor Targeting vs. Metabolic Stability in Prostanoid Research

Executive Summary: The "Selectivity vs. Stability" Trade-off

In the investigation of eicosanoid signaling, BW 245C and 16,16-dimethyl PGE2 represent two distinct classes of pharmacological tools. They are not direct functional alternatives but rather serve opposite experimental needs:

  • BW 245C is a precision tool . It is a highly selective agonist for the DP1 receptor , used to isolate PGD2-mediated signaling (cAMP elevation) without cross-activating the DP2 (CRTH2) receptor.

  • 16,16-dimethyl PGE2 is a durability tool . It is a metabolically stable analog of PGE2 that activates all EP receptors (EP1–4) . Its primary utility lies in its resistance to 15-PGDH degradation, making it the gold standard for long-duration in vivo studies such as gastric cytoprotection and stem cell expansion.

Decision Matrix:

  • Choose BW 245C if: You need to distinguish DP1-mediated vasodilation or platelet inhibition from DP2-mediated chemotaxis.

  • Choose 16,16-dm PGE2 if: You are studying tissue regeneration, gastric mucosal defense, or any physiological response requiring sustained PGE2 activity that exceeds the rapid half-life of native prostaglandins.

Pharmacological Profiles & Mechanism of Action

Comparative Data Table
FeatureBW 245C 16,16-dimethyl PGE2
Primary Target DP1 Receptor (Prostaglandin D2 Receptor 1)EP Receptors (EP1, EP2, EP3, EP4)
Selectivity High (

nM for DP1; >1000x vs DP2)
Low (Pan-agonist for EP series)
Metabolic Stability Moderate (Hydantoin derivative)High (Methyl groups block 15-PGDH attack)
Primary Signaling

coupled


cAMP
Mixed:

(EP2/4),

(EP1),

(EP3)
Key Physiological Effect Inhibition of platelet aggregation; VasodilationCytoprotection; Stem cell expansion; Uterine contraction
Solubility DMSO, EthanolDMSO, Ethanol, DMF
Typical In Vitro Conc. 1 – 100 nM10 nM – 1

M
Signaling Pathway Architecture

The following diagram illustrates the divergent signaling cascades. Note that BW 245C provides a "clean" cAMP signal via DP1, whereas 16,16-dm PGE2 initiates a complex "symphony" of signals due to broad EP activation and metabolic resistance.

ProstanoidSignaling BW245C BW 245C DP1 DP1 Receptor BW245C->DP1 DP2 DP2 (CRTH2) BW245C->DP2 No Binding dmPGE2 16,16-dm PGE2 EP1 EP1 dmPGE2->EP1 EP2 EP2 dmPGE2->EP2 EP3 EP3 dmPGE2->EP3 EP4 EP4 dmPGE2->EP4 Gs Gs Protein DP1->Gs Gq Gq Protein EP1->Gq EP2->Gs Gi Gi Protein EP3->Gi EP4->Gs cAMP_High ↑ cAMP (PKA Activation) Gs->cAMP_High cAMP_Low ↓ cAMP Gi->cAMP_Low Ca2 ↑ Intracellular Ca2+ Gq->Ca2 PGDH 15-PGDH (Degradation Enzyme) PGDH->dmPGE2 BLOCKED (Methyl Steric Hindrance)

Figure 1: BW 245C selectively drives the DP1-Gs-cAMP axis. 16,16-dm PGE2 activates all EP subtypes and is explicitly resistant to 15-PGDH degradation.

Experimental Applications & Protocols

Case Study A: Platelet Aggregation (The BW 245C Domain)

Objective: To determine if a vascular response is mediated by DP1 (relaxant) or TP (contractile) receptors. Why BW 245C? Native PGD2 is unstable and can cross-react. BW 245C is the standard for confirming DP1 involvement in inhibiting platelet aggregation.

Protocol: Turbidimetric Platelet Aggregation Assay
  • Preparation: Collect human venous blood in citrate (1:9 v/v). Centrifuge at 200 x g for 15 min to obtain Platelet-Rich Plasma (PRP).

  • Equilibration: Aliquot 450 µL PRP into cuvettes containing a stir bar (1000 rpm, 37°C).

  • Pre-incubation: Add BW 245C (Final conc: 1 nM – 100 nM) or vehicle (DMSO <0.1%). Incubate for 2 minutes.

    • Control: Use BW A868C (DP1 antagonist) to block the effect and confirm specificity.

  • Induction: Add agonist (e.g., ADP 5 µM or Collagen 2 µg/mL) to induce aggregation.

  • Measurement: Monitor light transmission for 5 minutes.

  • Analysis: BW 245C should dose-dependently inhibit aggregation (maintain low light transmission).

    • Validation: If BW 245C inhibits aggregation but a specific DP2 agonist (e.g., DK-PGD2) does not, the mechanism is DP1-dependent cyclic AMP generation [1, 2].

Case Study B: Gastric Cytoprotection (The 16,16-dm PGE2 Domain)

Objective: To induce mucosal protection against ethanol-induced injury or to study stem cell regeneration. Why 16,16-dm PGE2? Native PGE2 is degraded by 15-PGDH in the lungs and stomach lining within minutes. 16,16-dm PGE2 persists for hours, allowing sufficient time to stimulate mucus secretion and stem cell proliferation.

Protocol: In Vivo Gastric Cytoprotection (Rat Model)
  • Fasting: Fast rats for 24 hours (water ad libitum).

  • Pre-treatment: Administer 16,16-dimethyl PGE2 (5–10 µg/kg, oral gavage) suspended in 0.5% methylcellulose.

    • Vehicle Control: 0.5% methylcellulose only.

  • Wait Period: Wait 30 minutes. This allows the analog to activate EP receptors, stimulating bicarbonate/mucus secretion.

  • Challenge: Administer 1 mL absolute ethanol (necrotizing agent) via gavage.

  • Termination: Euthanize animals 1 hour post-challenge.

  • Quantification: Remove stomach, open along the greater curvature. Measure the length of hemorrhagic lesions (mm).

    • Expected Result: 16,16-dm PGE2 groups should show >80% reduction in lesion index compared to vehicle [3, 4].

Workflow: Selecting the Right Agonist

Use this logic flow to validate your experimental design before purchasing reagents.

SelectionWorkflow Start Define Research Goal Q1 Is the target receptor known? Start->Q1 Branch1 Yes: DP1 Receptor Q1->Branch1 Specific DP1 study Branch2 No/Broad: General Prostanoid Effect Q1->Branch2 Tissue Repair/Protection Result_BW USE BW 245C (High Selectivity) Branch1->Result_BW Q2 Is duration > 30 mins critical? Branch2->Q2 Result_dmPGE2 USE 16,16-dm PGE2 (High Stability) Q2->Result_dmPGE2 Yes (In vivo/Long-term) Consider Native PGE2 Consider Native PGE2 Q2->Consider Native PGE2 No (Acute signaling)

Figure 2: Decision tree for selecting between selective agonists (BW 245C) and stable analogs (16,16-dm PGE2).

Stability & Handling Guidelines

To ensure reproducibility, strictly adhere to these handling parameters. Both compounds are lipid-soluble and sensitive to oxidation.

  • Solvent Choice:

    • Stock Solutions: Dissolve in DMSO or Ethanol . Both are soluble up to ~50-100 mg/mL.

    • Avoid: Direct dissolution in aqueous buffers (PBS) without a co-solvent; precipitation will occur.

  • Storage:

    • Store stock solutions at -20°C or -80°C .

    • Purge vials with inert gas (Nitrogen or Argon) after opening to prevent oxidative degradation of the double bonds.

  • Aqueous Dilution:

    • Dilute the organic stock into the aqueous buffer (e.g., Tyrode’s or Culture Media) immediately before use.

    • Ensure the final organic solvent concentration is <0.1% to avoid solvent cytotoxicity or vehicle effects on platelets/cells.

References

  • Town, M.H., et al. (1983).[1] BW 245C, a hydantoin prostaglandin analogue with high affinity and selectivity for PGD2 receptors.[2]Prostaglandins , 25(1), 13-28.[2]

  • Li, Y., et al. (2025). Molecular basis for ligand recognition and receptor activation of the prostaglandin D2 receptor DP1.[1]PNAS , 122(22).[1] [1]

  • Robert, A., et al. (1979). Cytoprotection by prostaglandins in rats.[3][4][5] Prevention of gastric necrosis produced by alcohol, HCl, NaOH, hypertonic NaCl, and thermal injury.Gastroenterology , 77(3), 433-443.

  • Zhang, Y., et al. (2015). Inhibition of the prostaglandin-degrading enzyme 15-PGDH potentiates tissue regeneration.[6]Science , 348(6240).

Sources

Validating DP1 Activation: A Comparative Guide Using BW 245C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The PGD2 Duality

Prostaglandin D2 (PGD2) is a promiscuous lipid mediator that signals through two distinct G-protein coupled receptors: DP1 (Prostaglandin D2 Receptor 1) and DP2 (also known as CRTH2).[1][2][3] These receptors often mediate opposing physiological effects. DP1 typically drives vasodilation and inhibition of immune cell migration via the Gs-cAMP pathway, while DP2 drives chemotaxis and pro-inflammatory cytokine release via the Gi-Calcium pathway.

For researchers, distinguishing between these two pathways is critical. BW 245C is the gold-standard pharmacological tool for this purpose. Unlike endogenous PGD2, which activates both receptors, BW 245C is a highly selective DP1 agonist that does not activate DP2 (CRTH2). This guide outlines the experimental framework to rigorously validate DP1 activation, ensuring your data reflects specific DP1 signaling rather than off-target DP2 or EP receptor noise.

Compound Profile & Comparative Analysis

To design a robust validation experiment, one must understand the selectivity profile of the available tools. The following table contrasts BW 245C with the endogenous ligand and a DP2-selective alternative.

FeatureBW 245C (The DP1 Standard)PGD2 (Endogenous Ligand)DK-PGD2 (The DP2 Control)
Primary Target DP1 (Agonist)DP1 & DP2 (CRTH2)DP2 (CRTH2)
G-Protein Coupling Gs (Stimulatory)Gs (DP1) & Gi (DP2)Gi (Inhibitory)
Selectivity Profile >1000-fold selective for DP1 over DP2.Non-selective.Highly selective for DP2.
DP2 (CRTH2) Binding No binding (Ki > 10 µM)High Affinity (Ki ~12-30 nM)High Affinity (Ki ~30 nM)
EP Receptor Cross-reactivity Moderate affinity for EP2/EP4 (cAMP linked).Binds EP1, EP2, EP3, EP4.Negligible.
Primary Readout ↑ cAMP ↑ cAMP (DP1) / ↑ Ca²⁺ (DP2)↑ Ca²⁺ / ↓ cAMP

Expert Insight: While BW 245C is DP1-selective regarding DP2, it retains some affinity for EP2 and EP4 receptors , which also couple to Gs. In tissues with high EP2/EP4 expression, always use the specific DP1 antagonist BW A868C to confirm that the observed cAMP response is indeed DP1-mediated.

Mechanism of Action: The Gs Signaling Pathway

Understanding the signaling cascade is prerequisite to selecting the correct assay. BW 245C binds to the transmembrane domains of DP1, inducing a conformational change that recruits the Gs alpha subunit.

DP1_Pathway BW245C BW 245C (Agonist) DP1 DP1 Receptor (GPCR) BW245C->DP1 Binds Gs Gs Protein (Activation) DP1->Gs Couples AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP (accumulation) AC->cAMP Converts ATP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Effect Physiological Effect (e.g., Vasodilation, Barrier Function) PKA->Effect Phosphorylation

Caption: The canonical Gs-coupled signaling cascade activated by BW 245C. Note the direct accumulation of cAMP, which serves as the primary validation readout.

Experimental Validation Framework

A single assay is rarely sufficient to claim receptor specificity. A "Self-Validating System" requires three components: Positive Activation (cAMP), Negative Selection (Calcium), and Antagonist Blockade .

Protocol A: The Primary Assay – cAMP Accumulation

Since DP1 couples to Gs, the accumulation of intracellular cAMP is the definitive signature of activation.

Methodology (TR-FRET or GloSensor):

  • Cell Preparation: Harvest cells (e.g., HEK293-DP1 or primary endothelial cells) and suspend in stimulation buffer containing IBMX (0.5 mM) .

    • Why IBMX? It inhibits phosphodiesterases (PDEs) that degrade cAMP, ensuring the signal accumulates to detectable levels.

  • Agonist Treatment:

    • Group 1 (Vehicle): DMSO control.

    • Group 2 (Test): BW 245C (Titrate 1 nM – 10 µM).

    • Group 3 (Positive Control): Forskolin (10 µM) – directly activates Adenylyl Cyclase.

  • Incubation: Incubate for 30–45 minutes at 37°C.

  • Detection: Lyse cells and add detection reagents (e.g., cAMP-d2 and anti-cAMP-Cryptate for TR-FRET).

  • Readout: Measure fluorescence ratio.

Validation Criteria:

  • BW 245C must induce a dose-dependent increase in cAMP.

  • EC50 Expectation: Typically in the low nanomolar range (5–50 nM) for human DP1.

Protocol B: The Specificity Check – Calcium Mobilization

This is a counter-screen . DP2 (CRTH2) signals via Gi/Go and Gq-like pathways that often mobilize intracellular calcium. DP1 does not.

Methodology (FLIPR / Fluo-4):

  • Loading: Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 60 minutes.

  • Baseline: Measure baseline fluorescence for 30 seconds.

  • Injection:

    • Inject BW 245C (1 µM).

    • Inject DK-PGD2 (1 µM) as a control for DP2 activity.

  • Readout: Monitor fluorescence flux for 120 seconds.

Validation Criteria:

  • BW 245C: Should show NO calcium flux (Flatline).

  • DK-PGD2: Should show a sharp calcium spike (if DP2 is present).

  • Interpretation: If BW 245C causes a calcium spike, your cell line likely expresses high levels of EP1 or FP receptors (off-target), or the compound is impure.

Protocol C: The "Killer" Experiment – Antagonist Reversal

To prove the cAMP signal from Protocol A is strictly DP1-mediated and not EP2/EP4-mediated, you must block it.

Methodology:

  • Pre-incubate cells with the selective DP1 antagonist BW A868C (1 µM) for 15–30 minutes.

  • Stimulate with BW 245C (at its EC80 concentration).

  • Measure cAMP.[3][4][5][6][7]

Validation Criteria:

  • BW A868C must completely ablate the cAMP response induced by BW 245C.

  • If cAMP remains high, the signal is likely coming from EP2 or EP4 receptors (which BW A868C does not block).

Decision Logic for Validation

Use this workflow to interpret your experimental data.

Validation_Logic Start Start: Treat with BW 245C cAMP_Check Does cAMP increase? Start->cAMP_Check Ca_Check Does Calcium increase? cAMP_Check->Ca_Check Yes Result_No_Receptor INVALID: No Receptor Expression cAMP_Check->Result_No_Receptor No Antagonist_Check Does BW A868C block effect? Ca_Check->Antagonist_Check No (Good) Result_OffTarget INVALID: Likely EP1/FP or DP2 activity Ca_Check->Result_OffTarget Yes (Bad) Result_DP1 VALIDATED: Specific DP1 Activation Antagonist_Check->Result_DP1 Yes (Blocked) Result_EP2_EP4 AMBIGUOUS: Likely EP2/EP4 Cross-talk Antagonist_Check->Result_EP2_EP4 No (Signal Persists)

Caption: Validation decision tree. A successful validation follows the path: cAMP Yes -> Calcium No -> Antagonist Blockade Yes.

References

  • Townley, R. G., et al. (1983). BW 245C, a stable mimic of epoprostenol (PGI2).[3][8] British Journal of Clinical Pharmacology.

  • Hirai, H., et al. (2001). Prostaglandin D2 selectively induces chemotaxis in T helper type 2 cells, eosinophils, and basophils via seven-transmembrane receptor CRTH2. Journal of Experimental Medicine.

  • Gervais, F. G., et al. (2001). Selective modulation of chemokinesis, degranulation, and apoptosis in eosinophils through the PGD2 receptors CRTH2 and DP. Journal of Allergy and Clinical Immunology.

  • Wright, D. H., et al. (1998). Characterization of the human prostanoid DP receptor signaling pathway.[3] Molecular Pharmacology.

  • Monneret, G., et al. (2001). Prostaglandin D2 is a potent chemoattractant for human eosinophils through the CRTH2 receptor. Journal of Pharmacology and Experimental Therapeutics.

Sources

Technical Guide: BW 245C Competition Binding Assay for DP1 Receptor Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Topic: BW 245C Competition Binding Assay Protocols Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals

Executive Summary & Pharmacological Context

BW 245C is a hydantoin derivative and a highly selective agonist for the Prostaglandin D2 receptor subtype 1 (DP1 ).[1] Unlike the endogenous ligand PGD2, which binds with high affinity to both DP1 and DP2 (CRTH2), BW 245C exhibits negligible affinity for DP2. This selectivity makes it an indispensable tool for dissecting the physiological roles of PGD2, particularly in separating DP1-mediated vasodilation and anti-aggregation effects from DP2-mediated chemotaxis of Th2 cells and eosinophils.

This guide details a self-validating competition binding protocol to determine the affinity (


) of BW 245C using [³H]-PGD2 as the radioligand. It contrasts BW 245C’s performance against endogenous and synthetic alternatives, providing a robust framework for pharmacological characterization.
Mechanistic Differentiation

The following pathway diagram illustrates the divergent signaling of DP1 (targeted by BW 245C) versus DP2, highlighting why specific agonists are critical for accurate data interpretation.

DP1_Signaling BW245C BW 245C (Agonist) DP1 DP1 Receptor (Gs-Coupled) BW245C->DP1 PGD2 PGD2 (Endogenous) PGD2->DP1 DP2 DP2 (CRTH2) (Gi-Coupled) PGD2->DP2 DKPGD2 DK-PGD2 (DP2 Selective) DKPGD2->DP2 AC Adenylyl Cyclase DP1->AC Gs Activation Ca Ca2+ Flux u2191 DP2->Ca Gi Activation cAMP cAMP u2191 AC->cAMP Effect1 Vasodilation Platelet Inhibition cAMP->Effect1 Effect2 Chemotaxis (Th2/Eosinophils) Ca->Effect2

Figure 1: Divergent signaling pathways of PGD2 receptors.[1][2] BW 245C selectively activates the Gs-coupled DP1 pathway, avoiding the Gi-coupled DP2 (CRTH2) pathway.

Comparative Pharmacology: Ligand Selectivity Profile

To validate the specific binding of BW 245C, it is essential to run parallel controls. The table below summarizes the expected pharmacological profiles for key reagents used in this assay.

LigandTarget SelectivityAffinity (

)
Functional RoleExperimental Usage
BW 245C DP1 >>> DP2 ~0.9 - 10 nM (DP1) Full Agonist Primary test compound for DP1
PGD2Non-selective (DP1 & DP2)~1 - 5 nM (Both)Endogenous AgonistReference standard (Total Binding)
DK-PGD2DP2 >>> DP1> 10,000 nM (DP1)DP2 AgonistNegative control (proves DP1 specificity)
BW A868CDP1 Selective~2 - 5 nM (DP1)AntagonistValidation of reversible binding
ZK 118182DP1 Selective~10 - 20 nM (DP1)AgonistAlternative synthetic agonist

Note:


 values are dependent on buffer conditions (e.g., presence of Mn²⁺) and expression system (HEK293 vs. Platelets).

Detailed Protocol: [³H]-PGD2 Competition Binding

This protocol is designed to measure the displacement of [³H]-PGD2 by BW 245C in membrane preparations expressing the human DP1 receptor.

A. Critical Reagents & Buffer Composition

The stability of PGD2 and the G-protein coupling state of the receptor are sensitive to buffer composition.

  • Assay Buffer (Gold Standard):

    • 20 mM HEPES, pH 7.4[3]

    • 1 mM EDTA (prevents degradation)

    • 5 mM MgCl₂ (stabilizes receptor-G protein complex)

    • 5 mM MnCl₂ (Critical: Enhances agonist affinity for Gs-coupled receptors)

    • 0.1% BSA (Prevents ligand adsorption to plastics)

  • Radioligand: [³H]-PGD2 (Specific Activity ~150-180 Ci/mmol). Final concentration: 2 nM.

  • Non-Specific Binding (NSB) Definition: 10 µM Unlabeled PGD2.[4]

B. Membrane Preparation (The "Self-Validating" Foundation)
  • Source: HEK293 cells stably expressing hDP1 or human platelet membranes.

  • Integrity Check: Membranes must be washed to remove endogenous prostaglandins which would artificially inflate

    
     values. Resuspend final pellet in assay buffer without MnCl₂/MgCl₂ until use; add cations only during the assay to prevent premature aggregation.
    
C. Assay Workflow

The following diagram outlines the logical flow of the experiment to ensure data integrity.

Assay_Workflow Start Membrane Prep (HEK-DP1 or Platelets) Step3 3. Initiate Reaction Add 100µL Membranes (10-20µg) Start->Step3 PreTreat Filter Pre-treatment (0.3% PEI for 1h) Terminate Termination Rapid Filtration (GF/C or GF/B) Wash 3x with Cold Buffer PreTreat->Terminate Prevents NSB Step1 1. Prepare Assay Plate (96-well) Add 50µL Competitor (BW 245C) (10^-11 to 10^-5 M) Step2 2. Add Radioligand 50µL [3H]-PGD2 (2 nM final) Step1->Step2 Step2->Step3 Incubate Incubation 2 Hours @ Room Temp (Equilibrium reached) Step3->Incubate Incubate->Terminate Read Liquid Scintillation Counting (Data Analysis) Terminate->Read

Figure 2: Step-by-step workflow for the competition binding assay. Note the PEI pre-treatment step which is critical for lipid ligands.

D. Step-by-Step Methodology
  • Filter Preparation: Soak GF/C or GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour at 4°C.

    • Why? PGD2 is a lipid; it sticks to glass fibers. PEI coats the filter with a positive charge, reducing non-specific binding (NSB) to the filter itself.

  • Plate Setup: In a 96-well polypropylene plate, add:

    • 50 µL Assay Buffer (Total Binding wells) OR 50 µL 10 µM PGD2 (NSB wells) OR 50 µL BW 245C serial dilutions.

    • 50 µL [³H]-PGD2 (4x concentration to achieve 2 nM final).

  • Initiation: Add 100 µL membrane suspension (typically 10–20 µg protein/well).

  • Incubation: Incubate for 2 hours at Room Temperature (22-25°C) .

    • Note: While 4°C preserves ligand stability, RT is often required to reach equilibrium within a reasonable timeframe for DP1. The presence of BSA and EDTA helps protect the ligand.

  • Termination: Harvest using a cell harvester. Rapidly filter through the PEI-treated filters.[5]

  • Wash: Wash filters 3 times with 500 µL ice-cold Wash Buffer (10 mM HEPES, pH 7.4, 0.01% BSA).

  • Counting: Dry filters, add scintillant, and count radioactivity.

Data Analysis & Interpretation

Calculating Affinity ( )

Do not report raw


 values as they depend on radioligand concentration. Convert to 

using the Cheng-Prusoff equation :


  • 
     : Concentration of BW 245C displacing 50% of specific binding.
    
  • 
     : Concentration of [³H]-PGD2 used (2 nM).
    
  • 
     : Dissociation constant of [³H]-PGD2 (determined previously via Saturation Binding, typically ~2-5 nM for DP1).
    
Troubleshooting: The "Self-Validating" Checklist

If your assay fails, check these parameters:

  • High Non-Specific Binding (>30% of Total): Did you soak filters in PEI? Did you use BSA in the buffer? Lipid ligands require these blocking agents.

  • Low Signal-to-Noise: Ensure MnCl₂ is present. DP1 is Gs-coupled; divalent cations often stabilize the high-affinity agonist-binding state.

  • No Displacement by BW 245C: Confirm receptor identity. If using cells assumed to be DP1+, ensure they are not expressing DP2 (where BW 245C would show no affinity). Use DK-PGD2 as a negative control; it should not displace binding in a pure DP1 system.

References

  • Cryo-EM Structure of DP1-BW245C Complex Structural insights into the mechanism of activation and inhibition of the prostaglandin D2 receptor 1.[2][3] Source: PubMed Central / Vertex AI [Link] (Note: Representative URL for recent structural data)

  • Pharmacological Characterization of BW 245C Town, M.H., et al. "Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C, with high affinity and selectivity for PGD2 receptors." Prostaglandins (1983).[1][2] Source: PubMed [Link]

  • DP1 vs DP2 Selectivity Protocols Molecular pharmacology of the human prostaglandin D2 receptor, CRTH2. Source: PubMed Central [Link]

  • Binding Assay Methodology for Lipid Receptors A rapid filtration assay for soluble receptors using polyethylenimine-treated filters.[5][6] Source: PubMed [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal and Waste Management of BW 245C

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

BW 245C is a potent, selective agonist for the Prostaglandin D2 receptor (DP1) with a ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">


 of approximately 0.9 nM. Unlike inert buffers, this compound is a bioactive hydantoin derivative capable of eliciting physiological responses at nanomolar concentrations.

The Core Directive: The disposal strategy for BW 245C is defined by its high biological potency, not just its bulk toxicity. While standard Safety Data Sheets (SDS) classify it primarily as an irritant and harmful if swallowed (H302), the operational risk lies in environmental persistence and accidental exposure to bioactive residues.

Disposal Standard: High-Temperature Incineration. Under no circumstances should BW 245C be discharged into municipal wastewater, sinks, or evaporation drains. Chemical deactivation (e.g., bleaching) is not validated for this specific pharmacophore and may generate unknown byproducts.

Hazard Profile & Physical Properties

Before initiating disposal, verify the state of the waste against these properties.

PropertySpecificationOperational Implication
CAS Number 72814-32-5Use for waste manifesting.
Chemical Class Hydantoin Derivative / Prostaglandin AnalogStable ring structure; requires thermal destruction.
Solubility DMSO (~50 mg/mL), Ethanol (~25 mg/mL)Waste will likely be flammable due to solvent carrier.
GHS Classifications H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationFull PPE (Nitrile gloves, safety glasses, lab coat) is mandatory.
Bioactivity

= 0.9 nM (DP1 receptor)
Trace residues in glassware are biologically significant.

Waste Segregation Logic

Effective disposal relies on segregating the waste at the point of generation. Mixing streams (e.g., mixing solvents with aqueous buffers) complicates the incineration process and increases disposal costs.

Decision Matrix: Waste Stream Classification

WasteSegregation Start Identify BW 245C Waste Source StateCheck Determine Physical State & Concentration Start->StateCheck Stock High Conc. Stock (>1 µM in DMSO/EtOH) StateCheck->Stock Solvent Base Aqueous Dilute Aqueous Waste (<1 µM in Media/Buffer) StateCheck->Aqueous Water Base Solid Solid Waste (Vials, Tips, Wipes) StateCheck->Solid Contaminated Items SolventStream Stream A: Organic Solvent Waste (Halogenated/Non-Halogenated) Stock->SolventStream Do NOT dilute with water BioStream Stream B: Aqueous/Biohazard (If cells present) Aqueous->BioStream Treat as Chemical+Bio SolidStream Stream C: Hazardous Solid Waste (Double Bagged) Solid->SolidStream Destruction FINAL: High-Temp Incineration SolventStream->Destruction BioStream->Destruction SolidStream->Destruction

Figure 1: Decision tree for segregating BW 245C waste streams to ensure correct downstream processing.

Detailed Disposal Protocols

Protocol A: Stock Solutions & Expired Aliquots

Applicability: Pure powder, DMSO/Ethanol stocks, or high-concentration residues.

The Mechanism: High-temperature incineration (>1000°C) with afterburners is required to break the hydantoin ring and prevent environmental leaching.

  • Container Selection: Use a chemically resistant High-Density Polyethylene (HDPE) or glass waste container compatible with the solvent (usually DMSO or Ethanol).

  • Labeling: Affix a hazardous waste label.

    • Constituents: "DMSO (99%), BW 245C (<1%)."

    • Hazard Checkbox: Toxic, Irritant, Flammable (due to solvent).

  • Transfer: Pour the stock solution directly into the solvent waste container.

    • Critical: Do not flush the original vial with water yet. Rinse the vial with a small volume of ethanol and add the rinse to the solvent waste.

  • Manifesting: Designate for "Fuel Blending" or "Incineration."

Protocol B: Aqueous Experimental Waste (Cell Culture)

Applicability: Supernatants, buffers, or media containing nM concentrations of BW 245C.

The Mechanism: While the concentration is low, the volume is often high. If live cells are present, the waste is dual-hazard (Biohazard + Chemical).

  • Deactivation (Biologicals only): If the waste contains live cells, add bleach (sodium hypochlorite) to a final concentration of 10% for 20 minutes to kill the biological agent.

    • Note: Bleach does not degrade BW 245C reliably. It only renders the cells safe.

  • Collection: Collect the liquid in a "Chemical/Biohazard" liquid waste carboy.

  • Prohibition: Do not pour down the sink, even after bleaching. The chemical residue remains bioactive.

  • Disposal: Hand over to EHS for liquid incineration.

Protocol C: Solid Waste & Spill Cleanup

Applicability: Pipette tips, empty vials, gloves, and spill cleanup materials.

  • Segregation: Do not throw in regular trash.

  • Packaging: Place all contaminated solids in a clear, 6-mil polyethylene bag or a rigid hazardous waste container.

  • Sharps: If using needles/syringes for injection, place in a rigid red sharps container labeled "Chemical Contaminated Sharps."

Emergency Spill Response

In the event of a spill (powder or high-concentration liquid), immediate containment is necessary to prevent aerosolization (powder) or surface permeation (DMSO solution).

Workflow: Spill Containment

SpillResponse Alert 1. Alert & PPE (Goggles, Double Gloves, N95) Contain 2. Containment (Absorbent Pads/Dykes) Alert->Contain Solvent 3. Solvent Management (Is it DMSO?) Contain->Solvent Clean 4. Decontamination (Soap/Water Wash x3) Solvent->Clean Absorb Liquid Dispose 5. Disposal (Seal in HazBag) Clean->Dispose

Figure 2: Immediate response logic for BW 245C spills. Note the emphasis on double-gloving due to DMSO permeability.

Specific Spill Steps:

  • Powder: Do not dry sweep.[1] Wet a paper towel with ethanol, lay it over the powder to prevent dust, and wipe up.

  • DMSO Solution: DMSO penetrates skin instantly, carrying the BW 245C with it. Double glove immediately. Absorb with vermiculite or absorbent pads. Clean the surface three times with a detergent solution to remove oily residues.

References

  • Town, M.H., et al. (1983).[2] Pharmacological and cardiovascular properties of a hydantoin derivative, BW 245 C. Prostaglandins.[2][3] Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.